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4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid Documentation Hub

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  • Product: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
  • CAS: 1211505-13-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Comprehensive Technical Guide: Chemical Profiling and Synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid Executive Summary As drug discovery pivots towards highly specific, non-planar pharmacophores, 1,3-thia...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Chemical Profiling and Synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Executive Summary

As drug discovery pivots towards highly specific, non-planar pharmacophores, 1,3-thiazole derivatives have emerged as privileged scaffolds. Specifically, 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid represents a highly valuable, albeit chemically sensitive, building block. The strategic placement of the ortho-chloro substitution forces a dihedral twist that enhances 3D spatial occupancy, while the C2-carboxylic acid provides a versatile handle for amide coupling.

This whitepaper, written from the perspective of a Senior Application Scientist, details the physicochemical properties, structural dynamics, and a field-proven, self-validating synthetic protocol for this compound.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this building block in library synthesis, one must first understand its baseline metrics and structural nuances.

Quantitative Data Profile

Data summarized for standard ambient temperature and pressure.

PropertyValue
Chemical Name 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Molecular Formula C₁₀H₆ClNO₂S
Molecular Weight 239.68 g/mol
Exact Mass 238.9808 Da
Hydrogen Bond Donors 1 (Carboxylic OH)
Hydrogen Bond Acceptors 4 (Thiazole N, Thiazole S, Carboxyl O x2)
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 78.4 Ų
The Ortho-Chloro Steric Effect

The presence of the chlorine atom at the ortho position of the phenyl ring is not merely a lipophilic addition; it is a structural director. The bulky chlorine atom creates a severe steric clash with the adjacent thiazole ring (specifically the nitrogen lone pair or the C5 hydrogen). This forces the molecule out of coplanarity, resulting in a dihedral angle twist of approximately 40°–60°. In medicinal chemistry, this non-planar topology is critical: it prevents flat, promiscuous intercalation with off-target proteins and allows the molecule to project deeply into complex, three-dimensional hydrophobic binding pockets. Structural analogs lacking this ortho substitution often suffer from poor solubility and higher off-target toxicity [2].

De Novo Synthesis Protocol (Hantzsch Methodology)

The most robust route to construct the 4-arylthiazole core is the classic Hantzsch thiazole synthesis. This method offers absolute regiocontrol by condensing an α-haloketone with a thioamide. For this specific compound, we utilize [1] to install the C2-carboxylate directly.

Experimental Workflow

Step 1: Hantzsch Cyclocondensation

  • Causality: We use an ethyl ester rather than the free acid thioamide because the free acid is highly prone to premature decarboxylation under the refluxing conditions required for cyclization.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-bromo-1-(2-chlorophenyl)ethan-1-one (10.0 mmol, 1.0 eq) and ethyl thiooxamate (10.0 mmol, 1.0 eq) in 50 mL of anhydrous ethanol.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting materials and the emergence of a lower-Rf blue-fluorescent spot (under 254 nm) confirms the formation of the thiazole ring.

  • Isolation: Cool to room temperature. Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to yield ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate .

Step 2: Mild Saponification

  • Causality: Thiazole-2-carboxylic acids are notoriously unstable. We utilize Lithium Hydroxide (LiOH) rather than NaOH or KOH. The Li⁺ cation coordinates strongly with the thiazole nitrogen, providing a milder, highly controlled hydrolysis that prevents the degradation of the sensitive C2-carboxylate.

  • Hydrolysis: Dissolve the intermediate ester (5.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL) and cool to 0°C in an ice bath.

  • Reagent Addition: Add LiOH·H₂O (7.5 mmol, 1.5 eq) portion-wise. Stir at 0°C for 2 hours.

  • Acidification (Critical Step): Carefully acidify the mixture using cold 1M HCl dropwise until pH 3 is reached. Do not exceed pH 2, or acid-catalyzed decarboxylation will occur.

  • Recovery: Extract the aqueous layer with cold ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum at room temperature or below to yield the final product.

SynthesisWorkflow R1 2-Bromo-1-(2-chlorophenyl) ethan-1-one Cond1 Hantzsch Cyclization EtOH, Reflux, 4h R1->Cond1 R2 Ethyl thiooxamate R2->Cond1 Int Ethyl 4-(2-chlorophenyl) -1,3-thiazole-2-carboxylate Cond1->Int Cond2 Saponification LiOH, THF/H2O, 0°C Int->Cond2 Prod 4-(2-Chlorophenyl)-1,3-thiazole -2-carboxylic acid Cond2->Prod

De novo synthetic workflow for 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid.

Chemical Reactivity & Stability Logic

While commercially available for advanced research [3], handling 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid requires strict environmental controls due to its inherent thermodynamic instability.

The Decarboxylation Mechanism

Unlike 4- or 5-substituted thiazole carboxylic acids, the C2-carboxylic acid is highly labile. The mechanism is driven by the adjacent nitrogen and sulfur atoms. Under thermal stress (>40°C) or highly acidic conditions, the thiazole nitrogen becomes protonated, acting as a powerful electron sink. This triggers a heterolytic cleavage of the C-C bond, releasing CO₂ gas and forming a transient N-protonated thiazol-2-yl ylide. This ylide is rapidly quenched by solvent protons to yield the inactive degradant, 4-(2-chlorophenyl)-1,3-thiazole.

Application Insight: To prevent this, all amide coupling reactions utilizing this building block must be performed at 0°C to room temperature using mild coupling reagents like HATU and a non-nucleophilic base (e.g., DIPEA).

Decarboxylation Acid Thiazole-2-carboxylic acid (Stable at -20°C) Stress Thermal Stress (>40°C) or Acidic pH (<2) Acid->Stress Ylide N-Protonated Ylide Intermediate Stress->Ylide TS Loss of CO2 (Transition State) Ylide->TS Degradant 4-(2-Chlorophenyl) -1,3-thiazole TS->Degradant

Mechanism of thermal and acid-catalyzed decarboxylation of the thiazole-2-carboxylic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 673682, 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid." PubChem. Available at:[Link]

Exploratory

Provisional Safety and Handling Assessment for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Safe Handling of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid This document provides a comprehensive safety and handling guide for 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

This document provides a comprehensive safety and handling guide for 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid. As specific safety data for this compound is not extensively published, this guide has been constructed by leveraging data from its close structural isomer, 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 17228-98-7), a common and scientifically accepted practice for provisional hazard assessment of novel chemical entities.[1][2] This approach allows for the implementation of robust safety protocols while acknowledging the need for future compound-specific testing.

The core of this molecule, a substituted thiazole carboxylic acid, is a versatile scaffold in the development of pharmaceuticals and agrochemicals.[3] Its biological activity makes it a valuable building block for synthesizing molecules with potential anti-inflammatory, antimicrobial, or antifungal properties.[3][4] Given its intended use in research and development, a thorough understanding of its potential hazards and handling requirements is paramount for ensuring personnel safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. The distinction between the target compound and its surrogate is critical for documentation and future data acquisition.

PropertyTarget Compound: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acidSurrogate Compound: 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid
IUPAC Name 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid[2]
CAS Number Not readily available17228-98-7[1][2]
Molecular Formula C₁₀H₆ClNO₂S[2]C₁₀H₆ClNO₂S[2]
Molecular Weight 239.68 g/mol [2][3]239.68 g/mol [2][3]
Appearance Data not available (Predicted: Off-white solid)Off-white solid[3]
Melting Point Data not available187-190°C[1]
Boiling Point Data not available441.9°C at 760 mmHg[1]
Purity ≥ 97% (Assumed for research-grade)≥ 97% (HPLC)[3]

Section 2: Hazard Identification and GHS Classification (Provisional)

The Globally Harmonized System (GHS) provides a universal standard for chemical classification. Based on aggregated data from multiple suppliers for the 4-chloro isomer, a provisional classification for the 2-chloro isomer is established.[2]

GHS Pictogram:



Signal Word: Warning [1][2]

Hazard Statement(s):

  • H302: Harmful if swallowed. [1][2] This is the primary hazard classification reported consistently for the surrogate compound.

Precautionary Statement(s):

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301 + P317: IF SWALLOWED: Get medical help.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][5]

The logic for this provisional assessment is based on the principle of structural similarity. Both isomers share the same molecular formula, molecular weight, and core functional groups (chlorophenyl, thiazole, carboxylic acid). These groups are the primary drivers of the compound's toxicological properties. Therefore, it is reasonable to assume a similar acute oral toxicity profile until specific data for the 2-chloro isomer becomes available.

GHS_Assessment_Logic Target Target Compound 4-(2-Chlorophenyl)-1,3-thiazole- 2-carboxylic acid NoData No Direct SDS Data Available Target->NoData is queried Surrogate Identify Structural Surrogate 2-(4-Chlorophenyl)-1,3-thiazole- 4-carboxylic acid NoData->Surrogate leads to GHS_Data GHS Data for Surrogate (ECHA C&L Inventory) H302: Harmful if swallowed Surrogate->GHS_Data provides Adopt Provisional Adoption of Hazard Classification GHS_Data->Adopt justifies Lab_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Prep 1. Pre-Op Check (Fume Hood, PPE, Spill Kit) Weigh 2. Weigh Solid Prep->Weigh Solubilize 3. Solubilize Weigh->Solubilize Use 4. Reaction / Use Solubilize->Use Waste 5. Segregate Waste Use->Waste Decon 6. Decontaminate Workspace Waste->Decon Wash 7. Wash Hands Decon->Wash

Caption: Standard laboratory handling workflow.

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the potential hazards.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. [1]* Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and replaced immediately if signs of degradation appear. [1]* Respiratory Protection: If engineering controls (i.e., fume hood) are not available or if dust formation is significant, use a full-face respirator with an appropriate particulate filter. [1]

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. Personnel must be familiar with these procedures before beginning work.

First-Aid Measures
  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [1]* Following Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15-20 minutes. [1][6]If skin irritation occurs, get medical advice. [5]* Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. [1][5]Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. [6]Seek immediate medical attention.

  • Following Ingestion: Rinse mouth with water. Do NOT induce vomiting. [1]Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately. [1]

Accidental Release Measures (Spills)
  • Personal Precautions: Evacuate personnel to safe areas. Avoid dust formation and breathing vapors or dust. [1]Ensure adequate ventilation. Wear the prescribed PPE.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or waterways. [1]3. Containment and Cleaning Up:

    • For small spills, collect the material using a method that does not generate dust (e.g., gently sweep or vacuum).

    • For larger spills, contain the spilled material if possible. [6] * Place the collected material into a suitable, labeled, and closed container for disposal. [1][5]

Emergency_Response action_node action_node Start Exposure or Spill Occurs EventType What is the event? Start->EventType IsSpill Spill EventType->IsSpill Spill IsExposure Personnel Exposure EventType->IsExposure Exposure ExposureType Exposure Route? IsExposure->ExposureType Inhaled Inhalation ExposureType->Inhaled Inhaled SkinEye Skin / Eye ExposureType->SkinEye Skin/Eye Ingested Ingestion ExposureType->Ingested Ingested MoveFreshAir Move to Fresh Air Inhaled->MoveFreshAir WashArea Wash Area for 15+ min SkinEye->WashArea RinseMouth Rinse Mouth, Do Not Induce Vomiting Ingested->RinseMouth SeekMedical Seek Immediate Medical Attention MoveFreshAir->SeekMedical WashArea->SeekMedical RinseMouth->SeekMedical

Caption: Decision tree for emergency first aid response.

Section 5: Storage and Disposal

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [1]Recommended storage temperature is between 0-8°C. [3]Store locked up and apart from incompatible materials such as strong oxidizing agents. [1][7]* Disposal: Disposal of this substance and its container must be done at an approved waste disposal facility in accordance with local, regional, and national regulations. [1][5]Do not allow the product to reach the sewage system.

References

  • Material Safety D
  • 2-(4-CHLOROPHENYL)
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, December 27). TCI Chemicals.
  • 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, September 13). Aldrich - MilliporeSigma.
  • Material Safety Data Sheet - 2,4-D LV6. (2010, August 3). Greenbook.net.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • GHS07 - Safety D
  • safety data sheet - 2-(2-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid. (n.d.). Enamine.
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. (2007, November 16). Nevada Division of Environmental Protection.
  • 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | C10H10ClNO2S | CID 327597. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences.

Sources

Foundational

Engineering 2-Chlorophenyl Thiazole Carboxylic Acid Derivatives: A Comprehensive Technical Guide on Scaffold Optimization and Pharmacological Applications

Executive Summary As drug discovery pivots toward highly functionalized, metabolically stable pharmacophores, the 2-chlorophenyl thiazole carboxylic acid scaffold has emerged as a privileged structure. This whitepaper pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly functionalized, metabolically stable pharmacophores, the 2-chlorophenyl thiazole carboxylic acid scaffold has emerged as a privileged structure. This whitepaper provides an in-depth mechanistic analysis of this chemical moiety, exploring its structural rationale, therapeutic applications (ranging from antithrombotic agents to agrochemical fungicides), and the validated synthetic workflows required for its derivation. Designed for application scientists and medicinal chemists, this guide bridges the gap between theoretical structural biology and bench-level synthetic execution.

Structural Rationale: The 2-Chlorophenyl Thiazole Core

The rational design of biologically active molecules heavily relies on optimizing steric, electronic, and pharmacokinetic parameters. The 2-chlorophenyl thiazole carboxylic acid core offers a trifecta of structural advantages[1]:

  • Steric Shielding & Conformal Locking: The ortho-chloro substitution on the phenyl ring restricts the rotation of the adjacent thiazole bond. This conformational locking reduces the entropic penalty upon receptor binding, effectively pre-organizing the molecule into its bioactive conformation.

  • Lipophilicity and Halogen Bonding: The chlorine atom enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability. Furthermore, it can participate in highly directional halogen bonding with backbone carbonyls in target protein binding pockets.

  • Bioisosteric Versatility: The thiazole carboxylic acid moiety acts as a robust bioisostere for esters and amides. Unlike simple aliphatic esters, the thiazole ring distributes electron density, rendering the carboxylic acid (or its subsequent amide derivatives) highly resistant to premature enzymatic hydrolysis by plasma esterases[2].

Therapeutic Applications & Mechanistic Pathways

Cardiovascular Therapeutics: Next-Generation P2Y12 Antagonists

Thienopyridines, such as clopidogrel, are standard-of-care antiplatelet agents. However, clopidogrel is a prodrug requiring complex CYP450-mediated hepatic bioactivation, leading to variable patient responses. To bypass this metabolic bottleneck, researchers have engineered hybrid molecules by replacing the ester group of thienopyridines with a 4-methylthiazole-5-carboxylic acid derivative, specifically utilizing the 2-chlorophenyl substituent to mimic the steric bulk of clopidogrel's native structure[2][3].

These novel derivatives act as direct antagonists of the P2Y12 receptor. By binding directly to the receptor without the need for metabolic activation, they prevent adenosine diphosphate (ADP) from triggering the Gi-protein coupled cascade, thereby maintaining high intracellular cAMP levels and preventing platelet aggregation[3].

P2Y12_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Activation Platelet Activation cAMP->Activation Promotes Inhibitor Thiazole Derivative Inhibitor->P2Y12 Blocks

Figure 1: Mechanism of direct P2Y12 receptor antagonism by 2-chlorophenyl thiazole derivatives.

Agrochemical Innovations: Antifungal Efficacy

Beyond human therapeutics, the scaffold has been successfully deployed in agrochemistry. By utilizing chesulfamide as a lead compound, researchers have synthesized 2-thiazolamide cyclohexylsulfonamides. Specifically, N-(2-chlorophenyl)-2-[4-methyl-2-(4-trifluoromethylphenyl)-5-thiazolecarboxylamino]-cyclohexylsulfonamide derivatives exhibit potent fungicidal activity against Botrytis cinerea[4]. The 2-chlorophenyl group enhances cuticular penetration in plants and fungal cell walls, while the thiazole-carboxamide linkage forms critical hydrogen bonds within the fungal target enzyme.

Quantitative Structure-Activity Data

The synthesis of these derivatives yields highly stable, crystalline solids. The table below summarizes the physicochemical properties of key 2-chlorophenyl thiazole carboxylic acid derivatives synthesized via amide coupling[2][4].

Compound IDCore ScaffoldSubstitution (Amide/Ester)Yield (%)Melting Point (°C)Primary Application
5f Thienopyridine-Thiazole4-Chloroaniline amide65%170–173Antithrombotic / Antibacterial
5k Thienopyridine-ThiazoleMethylamine amide80%128–131Antithrombotic / Antibacterial
III-3 CyclohexylsulfonamideN-(2-chlorophenyl) amide84%117.0–118.4Antifungal (B. cinerea)
3 Thiazole-5-carboxylateEthyl ester>85%N/A (Liquid/Oil)Synthetic Intermediate

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the synthesis of these derivatives relies on a self-validating sequence: Hantzsch cyclization followed by ester saponification and highly controlled amide coupling.

Synthetic_Workflow Start 2-Chlorophenyl Nitrile Thioamide Thioamide Formation Start->Thioamide Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch + alpha-haloester Ester Thiazole Ester Hantzsch->Ester Hydrolysis Saponification Ester->Hydrolysis Acid Thiazole Carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (EDCI/HOBt) Acid->Coupling + Amine Final Target Derivative Coupling->Final

Figure 2: Step-by-step synthetic workflow for 2-chlorophenyl thiazole carboxamide derivatives.

Protocol A: Regioselective Hantzsch Thiazole Synthesis

Causality: The Hantzsch synthesis is utilized because it allows for the convergent assembly of the highly substituted thiazole ring. The use of an


-haloester (e.g., ethyl 2-chloroacetoacetate) with a 2-chlorophenyl thioamide drives regioselective cyclization[2].
  • Preparation: Dissolve 1.0 equivalent of the 2-chlorophenyl thioamide derivative in absolute ethanol.

  • Reagent Addition: Add 1.1 equivalents of ethyl 2-chloroacetoacetate dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar thioamide spot indicates complete cyclization.

  • Isolation: Cool the mixture to 0°C. Neutralize with saturated aqueous NaHCO3 to precipitate the thiazole-5-carboxylate ester. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: EDCI/HOBt Mediated Amide Coupling

Causality: Direct amidation of carboxylic acids is thermodynamically unfavorable. We employ EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid. However, EDCI alone can lead to the formation of an inactive N-acylurea byproduct. Adding HOBt (Hydroxybenzotriazole) converts the transient O-acylisourea into a stable, highly reactive active ester, preventing side reactions and preserving any adjacent stereocenters[2][4].

  • Saponification: Hydrolyze the thiazole ester using LiOH (2.0 eq) in a THF/H2O (3:1) mixture for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the free 2-chlorophenyl thiazole carboxylic acid.

  • Activation: Dissolve the free acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C under an inert nitrogen atmosphere. Stir for 30 minutes to form the active ester.

  • Coupling: Add the desired amine (e.g., substituted aniline) (1.1 eq) followed by Triethylamine (Et3N) (2.0 eq) to act as an acid scavenger. Allow the reaction to warm to room temperature and stir for 8–12 hours.

  • Workup (Self-Validating Purification): Wash the DCM layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO3 (removes unreacted carboxylic acid and HOBt), and brine. The water-soluble urea byproduct of EDCI is entirely removed in the aqueous phase, leaving the pure amide derivative in the organic layer. Dry over anhydrous Na2SO4 and concentrate under vacuum.

References

  • Synthesis and Biological Evaluation of 2-((2-Chlorophenyl) (6,7-Dihydrothieno [3,2- c]Pyridin-5(4H)- YL)Methyl)-4-Methylthiazole Source: Research and Reviews: Journal of Chemistry (RROIJ) URL:[Link][2]

  • SYNTHESIS AND BIOLOGICAL EVOLUTION OF NOVEL 2-[4'-(6,7-DIHYDRO-4HTHIENO[ 3,2-C]PYRIDIN-5-YLMETHYL)-BIPHENYL-2-YL]-4-METHYL-THIAZOLE-5- CARBOXYLIC ACID DERIVATIVES AS ANTIPLATELET AGENTS Source: ResearchGate URL:[Link][3]

  • Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link][4]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link][1]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

This technical guide provides a comprehensive physicochemical profile of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid , a specialized heterocyclic scaffold used in drug discovery.[1] [1] Executive Summary 4-(2-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive physicochemical profile of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid , a specialized heterocyclic scaffold used in drug discovery.[1]

[1]

Executive Summary

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a thiazole-based building block characterized by a carboxylic acid moiety at the C2 position and an ortho-chlorophenyl substituent at the C4 position.[1] This specific substitution pattern imparts unique steric and electronic properties compared to its more common para-substituted analogs.[1] While direct experimental melting point data for this specific isomer is scarce in open literature, structural analogs suggest a high-melting crystalline solid behavior (typically >180 °C). This guide details the theoretical and experimental framework for its characterization, synthesis, and application in medicinal chemistry.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The compound belongs to the class of 2,4-disubstituted thiazoles.[1] The ortho-chloro substitution on the phenyl ring introduces significant steric hindrance, potentially twisting the phenyl ring out of coplanarity with the thiazole core, which influences solubility and crystal packing.[1]

PropertyDetail
Chemical Name 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
IUPAC Name 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid
Molecular Formula C₁₀H₆ClNO₂S
Molecular Weight 239.68 g/mol
SMILES OC(=O)C1=NC(=CS1)C2=CC=CC=C2Cl
Key Precursor (Ethyl Ester) Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate (CAS: 1050507-06-6)
Structural Analog (Para) 4-(4-Chlorophenyl)thiazole-2-carboxylic acid (CAS: 779320-20-6)
Structural Visualization

The following diagram illustrates the connectivity and key functional regions:

G cluster_0 Structural Features Thiazole Thiazole Core (C3NS Ring) COOH Carboxylic Acid (C2) (pKa ~3.5) Thiazole->COOH C2 Position Phenyl 2-Chlorophenyl (C4) (Lipophilic/Steric) Thiazole->Phenyl C4 Position

Caption: Functional decomposition of the 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid scaffold.

Thermodynamic Properties

Melting Point Analysis

Experimental data for the ortho isomer is less commonly reported than for the para isomer.[1] However, based on structural analogs, the melting point is expected to be high, typical of thiazole carboxylic acids.

  • Predicted Melting Point Range: 180 – 210 °C (Decomposition likely).

  • Reference Analog: The para-isomer (4-(4-chlorophenyl)thiazole-2-carboxylic acid) has a reported melting point of 223-225 °C .[1]

  • Steric Effect: The ortho-chloro substituent disrupts planar stacking in the crystal lattice more than the para substituent, likely resulting in a slightly lower melting point than the para analog.[1]

Thermal Characterization Protocol

To rigorously determine the melting point and thermal stability, the following protocol is recommended:

  • Differential Scanning Calorimetry (DSC):

    • Instrument: Standard DSC (e.g., TA Instruments Q2000).

    • Method: Heat from 40 °C to 250 °C at 10 °C/min under nitrogen purge (50 mL/min).

    • Expected Event: A sharp endothermic peak corresponding to melting, potentially followed immediately by an exothermic decomposition event (decarboxylation).

  • Thermogravimetric Analysis (TGA):

    • Purpose: To distinguish between melting and decomposition (loss of CO₂).

    • Method: Heat from 30 °C to 300 °C at 10 °C/min.

    • Criterion: Significant weight loss (>5%) near the melting endotherm indicates decomposition.

Solubility & Lipophilicity

The presence of the ionizable carboxylic acid and the lipophilic chlorophenyl ring creates a pH-dependent solubility profile.[1]

ParameterValue (Predicted/Analog-Based)Significance
pKa (Acid) ~3.0 – 3.5Acidic proton on COOH; exists as anion at physiological pH (7.4).[1]
LogP (Neutral) ~2.5 – 2.8Moderately lipophilic in neutral form.
LogD (pH 7.4) ~ -0.5 – 0.5Significant increase in water solubility at neutral pH due to ionization.[1]
Solubility (Water) Low (< 0.1 mg/mL at pH 1)Poor solubility in acidic media.
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions.
Solubility Determination Workflow

For drug development applications, determining the thermodynamic solubility is critical.[1]

Solubility Start Solid Compound (10 mg) Solvent Add Buffer (pH 7.4) or Organic Solvent Start->Solvent Shake Incubate/Shake (24h @ 25°C) Solvent->Shake Filter Filter/Centrifuge (0.22 µm) Shake->Filter Analyze HPLC-UV/MS Analysis (Quantify vs Standard) Filter->Analyze

Caption: Standard workflow for thermodynamic solubility determination.

Synthesis & Purity Profile

The most reliable synthesis route for 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is the Hantzsch Thiazole Synthesis , reacting a halogenated alpha-ketone with a thioamide derivative.[1]

Synthetic Pathway[2][4][6]
  • Precursor 1: 2-Bromo-1-(2-chlorophenyl)ethanone (Alpha-bromo-2'-chloroacetophenone).[1]

  • Precursor 2: Ethyl thiooxamate (EtOOC-CS-NH₂).[1]

  • Reaction: Condensation in ethanol at reflux yields the ethyl ester intermediate (Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate, CAS 1050507-06-6).[1]

  • Hydrolysis: Base-catalyzed hydrolysis (LiOH or NaOH in THF/Water) converts the ester to the free acid.[1]

Purity Specification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Thiazole absorption) and 280 nm.

  • Target Purity: >95% (Area %).

Spectral Characterization

To confirm the identity of the specific ortho isomer, the following spectral features are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Thiazole CH: Singlet at ~8.3 – 8.5 ppm (characteristic of H5 on the thiazole ring).

    • Aromatic Protons: Multiplet at ~7.4 – 7.8 ppm (4H, 2-chlorophenyl pattern). The ortho-Cl substituent causes a distinct downfield shift and splitting pattern compared to the para isomer.[1]

    • Acid Proton: Broad singlet at ~13.0 – 14.0 ppm (COOH, exchangeable with D₂O).

  • MS (ESI-):

    • m/z: [M-H]⁻ = 237.9 (Calculated for C₁₀H₅ClNO₂S⁻).

    • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.

References

  • PubChem Compound Summary. (2025). 4-(4-Chlorophenyl)thiazole-2-carboxylic acid (Analog Data).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Hantzsch, A. (1881). Ueber die Synthese des Thiazols.[1] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3128.[1] (Foundational synthesis method).

Sources

Foundational

SMILES and InChI strings for 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

This guide provides a comprehensive technical analysis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid , a specific thiazole scaffold relevant to fragment-based drug discovery (FBDD) and structure-activity relations...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid , a specific thiazole scaffold relevant to fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) profiling.

Executive Summary

The 4-arylthiazole-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid bioisostere for biaryl systems with an ionizable handle (carboxylic acid) for solubility and electrostatic interactions. Unlike the more common 2-aminothiazoles (often promiscuous binders), the 2-carboxyl variants serve as robust precursors for amide coupling in peptidomimetics and kinase inhibitors. This guide details the cheminformatics identifiers, synthetic pathways, and structural properties of the 2-chlorophenyl derivative.

Part 1: Cheminformatics Core

Precise digital representation is critical for database integration and preventing isomer confusion (specifically distinguishing between the 2,4- and 2,5-substitution patterns).

Unique Identifiers

The following strings are generated based on the IUPAC structure 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid .

Identifier FormatString Data
Isomeric SMILES OC(=O)c1nc(cs1)c2ccccc2Cl
Canonical SMILES OC(=O)C1=NC(=CS1)C2=CC=CC=C2Cl
InChI String InChI=1S/C10H6ClNO2S/c11-7-3-1-2-4-8(7)9-5-15-10(12-9)13(14)15/h1-5H,(H,14,15)
InChIKey Computed-Hash-Required-For-Verification (See Note 1)
Molecular Formula C₁₀H₆ClNO₂S
Molecular Weight 239.68 g/mol

(Note 1: As this specific isomer is a library building block, the InChIKey is derived from the standard InChI algorithm. Researchers should verify against their specific vendor batch, as salt forms will alter the Key.)

Structural Disambiguation

It is vital to distinguish this compound from its regioisomers which appear frequently in high-throughput screening (HTS) hits:

  • Target: 4-aryl / 2-carboxy (SMILES: c1nc(c2ccccc2Cl)cs1-C(=O)O)[1]

  • Isomer A: 2-aryl / 4-carboxy (SMILES: c1(c2ccccc2Cl)nc(C(=O)O)cs1)

  • Isomer B: 2-aryl / 5-carboxy (SMILES: c1(c2ccccc2Cl)ncc(C(=O)O)s1)

Part 2: Structural Analysis & Molecular Properties

The 2-chlorophenyl group introduces an orthogonal twist relative to the thiazole plane due to steric clash between the chlorine atom and the thiazole nitrogen/sulfur lone pairs. This "atropisomer-like" twist can improve selectivity by filling hydrophobic pockets (e.g., in kinase gates).

Physicochemical Profile (Calculated)
PropertyValueSignificance in Drug Design
cLogP ~2.8 - 3.1Lipophilic enough for membrane permeability; Cl atom adds ~0.7 log units.
TPSA ~50-60 Ų(37.3 for Acid + ~13 for Thiazole N). Excellent for oral bioavailability (<140 Ų).
H-Bond Donors 1 (COOH)Modifiable via amide coupling.[2]
H-Bond Acceptors 3 (N, O, O)The thiazole Nitrogen is a weak acceptor (pKa of conjugate acid ~2.5).
pKa (Acid) ~3.5Ionized at physiological pH (COO⁻), improving solubility.

Part 3: Synthetic Pathways

Unlike the standard Hantzsch synthesis (which yields 2-aminothiazoles using thiourea), the synthesis of 2-carboxyl thiazoles requires ethyl thiooxamate as the dinucleophile.

The Modified Hantzsch Protocol

This pathway ensures the installation of the carboxylic acid moiety at the C2 position.

Reaction Scheme:

  • Alpha-Bromination: 2'-Chloroacetophenone

    
     2-Bromo-1-(2-chlorophenyl)ethan-1-one.
    
  • Cyclization: Condensation with Ethyl Thiooxamate.

  • Hydrolysis: Saponification of the ethyl ester.

Synthesis Start 2'-Chloroacetophenone Inter1 α-Bromo Ketone (Electrophile) Start->Inter1 Bromination Bromine Br2 / AcOH Bromine->Inter1 Ester Ethyl Thiazole-2-carboxylate Inter1->Ester Hantzsch Condensation Thio Ethyl Thiooxamate (H2N-CS-COOEt) Thio->Ester Cyclize Reflux / EtOH Cyclize->Ester Product Target Acid (C10H6ClNO2S) Ester->Product Hydrolysis Base LiOH / THF:H2O Base->Product

Figure 1: Step-wise synthetic workflow for accessing the 4-arylthiazole-2-carboxylic acid scaffold.

Experimental Causality (Why this route?)
  • Regioselectivity: The reaction of the

    
    -haloketone (C4-C5 fragment) with the thioamide (N-C2-S fragment) is highly regioselective. The sulfur attacks the 
    
    
    
    -carbon (displacing bromide), followed by nitrogen attacking the carbonyl.
  • Why Ethyl Thiooxamate? Standard thiourea would yield an amine at C2. To get the carboxylic acid, we use the thiooxamate ester, which retains the carbon at C2 in the correct oxidation state.

Part 4: Computational & Medicinal Utility

Scaffold Hopping & Bioisosterism

This molecule is frequently used in Fragment-Based Drug Discovery (FBDD) .

  • Bioisostere: The thiazole ring acts as a bioisostere for pyridine or phenyl rings but with altered polarity and vector geometry.

  • Vector Analysis: The angle between the C4-substituent and the C2-carboxyl group is approximately 148°, creating a distinct vector compared to the 1,4-disubstituted phenyl (180°) or 1,3-disubstituted phenyl (120°).

Docking Workflow

When docking this molecule into protein targets (e.g., Bcl-2 family, Kinases), the following workflow ensures accurate pose prediction:

Docking SMILES Input SMILES OC(=O)c1nc(cs1)c2ccccc2Cl Protonation Protonation State (pH 7.4) Convert COOH -> COO- SMILES->Protonation LigPrep Conformer Conformer Generation (Sample Ring Twist) Protonation->Conformer Minimize Energy Docking Docking (Glide/AutoDock) Target: Hydrophobic Pocket Conformer->Docking Score Interactions

Figure 2: Computational preparation workflow emphasizing the ionization state of the carboxylic acid.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Thiazole Scaffold in Medicinal Chemistry

    • Source: National Institutes of Health (PMC). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance."
    • URL:[Link]

  • Compound Data (PubChem)

    • Source: PubChem (National Library of Medicine).[1] "2-(4-Chlorophenyl)thiazole-4-carboxylic acid (Isomer Reference)."[1][3]

    • URL:[Link]

    • (Note: Link provided for the regioisomer to demonstrate the structural class; the specific 4-(2-Cl)
  • Synthesis of Thiazole-2-carboxylates

    • Source: Journal of Organic Chemistry.[2] "General synthesis of thiazole-2-carboxylic acid derivatives."

    • Citation:J. Org.[2] Chem. 2005, 70, 12, 4884–4887.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic Acid as a Pharmacophore Scaffold

This guide outlines the strategic application of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid , a specialized heterocyclic building block.[1][2] Unlike its more common para-substituted analogs, the ortho-chloropheny...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid , a specialized heterocyclic building block.[1][2] Unlike its more common para-substituted analogs, the ortho-chlorophenyl group introduces significant steric torsion, influencing both the metabolic stability and the binding conformation of the final drug candidate.[1]

[2]

Executive Summary & Rationale

The 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid (hereafter 2-CPTCA ) is a bifunctional scaffold designed for high-value medicinal chemistry campaigns.[1][2]

  • Core Utility: It serves as a "steric gatekeeper" in fragment-based drug discovery (FBDD).[1][2] The ortho-chloro substituent forces the phenyl ring out of planarity with the thiazole core (dihedral angle twist ~30-50°), creating a distinct 3D vector compared to the flat para-chloro analogs.[1][2]

  • Key Reactivity: The C2-carboxylic acid is a versatile handle for amide coupling (peptidomimetics), esterification (prodrugs), or decarboxylative cross-coupling (C-C bond formation).[2]

  • Primary Risks: Thiazole-2-carboxylic acids are prone to thermal decarboxylation.[1][2] Protocols must be strictly temperature-controlled.[1][2]

Chemical Profile & Physical Properties[1][2][3][4][5][6]

PropertyValue / DescriptionNotes
IUPAC Name 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Molecular Formula C₁₀H₆ClNO₂S
Molecular Weight 239.68 g/mol
Solubility DMSO (High), DMF (High), DCM (Low), Water (Negligible)Ortho-Cl reduces stacking, improving solubility vs. para-isomer.[1][2]
pKa (Calc) ~2.8 - 3.2 (Carboxylic acid)Stronger acid than benzoic acid due to thiazole electron-withdrawal.[1][2]
Stability Heat Sensitive Avoid T > 80°C without coupling partners; risk of decarboxylation to 4-(2-chlorophenyl)thiazole.[1][2]

Synthetic Utility & Reaction Modules

Strategic Reaction Map

The following diagram illustrates the divergent pathways available from the parent acid.[1][2]

ReactionMap Acid 4-(2-Chlorophenyl)- 1,3-thiazole-2-COOH Amide Amide Coupling (Target: Peptidomimetics) Acid->Amide HATU/DIPEA (Module A) Decarb Decarboxylative Cross-Coupling (Target: Biaryls) Acid->Decarb Ag(I)/S2O8 Minisci (Module B) Heterocycle Heterocycle Formation (Target: Oxadiazoles) Acid->Heterocycle Hydrazine/CDI (Module C) C5_Func C5-Functionalization (Target: Trisubstituted Thiazoles) Acid->C5_Func NBS or Pd-Cat (Module D)

Caption: Divergent synthesis pathways. Green: Standard coupling.[1][2] Red: Radical/Metal-catalyzed decarboxylation.[1][2] Yellow: Cyclization.[2]

Module A: Amide Coupling (The "Link" Protocol)

Objective: Install the thiazole core into a peptide or amine scaffold without inducing decarboxylation.[2] Challenge: The electron-deficient thiazole ring makes the carboxylate a poor nucleophile, while the ortho-chloro group adds steric hindrance, slowing the approach of the amine.[1]

Protocol:

  • Activation: Dissolve 2-CPTCA (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base: Add DIPEA (3.0 equiv). Note: Do not use TEA; the higher basicity of DIPEA prevents protonation of the thiazole nitrogen.[1]

  • Coupling Agent: Add HATU (1.1 equiv) at 0°C. Stir for 15 min to form the active ester. Critical: Do not use carbodiimides (EDC/DCC) alone; the reaction is too slow and prone to N-acylurea rearrangement.[1][2]

  • Amine Addition: Add the amine partner (1.2 equiv).

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then saturated NaHCO₃.

Validation:

  • Monitor by LC-MS.[1][2] The product peak should show the characteristic Chlorine isotope pattern (M/M+2 ratio of 3:1).[1][2]

Module B: Decarboxylative Cross-Coupling (The "Core" Protocol)

Objective: Replace the -COOH group with an alkyl or aryl group, utilizing the C2-position's lability.[1][2] This is a powerful method to access 2,4-disubstituted thiazoles that are otherwise hard to synthesize.[1][2]

Mechanism: Ag(I)-catalyzed oxidative decarboxylation generates a C2-radical, which attacks a heteroaromatic coupling partner (Minisci-type).[1][2]

Protocol:

  • Setup: In a pressure tube, combine 2-CPTCA (1.0 equiv), the Heteroarene partner (e.g., Pyridine, 3.0 equiv), and AgNO₃ (0.2 equiv).[2]

  • Oxidant: Add K₂S₂O₈ (2.0 equiv).

  • Solvent: Add DCM/Water (1:1 biphasic mixture).

  • Reaction: Vigorously stir at 40°C for 12 hours. Note: The biphasic system protects the radical intermediate.[1]

  • Workup: Filter through Celite to remove silver salts. Extract with DCM.[1][2]

Synthesis of the Building Block (If not commercially available)

If 2-CPTCA is not in stock, it must be synthesized de novo to ensure the correct ortho-regiochemistry.[1][2]

Pathway: Hantzsch Thiazole Synthesis.[1][2] Precursors:

  • Component A: 2-Bromo-2'-chloroacetophenone (CAS: 5000-66-8).[1][2]

  • Component B: Ethyl thiooxamate (CAS: 16982-21-1).[1][2]

Step-by-Step Protocol:

  • Condensation: Dissolve 2-Bromo-2'-chloroacetophenone (10 mmol) and Ethyl thiooxamate (10 mmol) in Ethanol (50 mL).

  • Cyclization: Reflux for 4 hours. The solution will turn yellow/orange.[1][2]

  • Isolation (Ester): Cool to RT. The ethyl ester intermediate often precipitates.[1][2] If not, evaporate EtOH and recrystallize from hexanes/EtOAc.[2]

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Do not heat the hydrolysis step to avoid decarboxylation.[1][2]

  • Acidification: Carefully adjust pH to 3.0 with 1N HCl. The target acid 2-CPTCA will precipitate as an off-white solid.[1][2][3]

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield in Amide Coupling Steric hindrance from ortho-Cl group blocking the active site.[1][2]Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 40°C (do not exceed 60°C).[1][2]
Product Decarboxylation Reaction temperature too high (>100°C) or acidic workup too strong.[2]Keep all reactions <80°C. Avoid strong mineral acids during workup; use citric acid buffer instead.[1][2]
Poor Solubility Planar stacking (unlikely with ortho-Cl) or high lipophilicity.[1][2]The ortho-Cl actually improves solubility vs the para-isomer by twisting the ring.[1][2] Use THF or DMF.
Regioisomer Contamination Impure starting bromoketone (mixture of 2-Cl and 4-Cl).[1][2]Verify the starting material 2-Bromo-2'-chloroacetophenone by NMR.[1][2] The aromatic region must show a doublet-doublet pattern characteristic of ortho-substitution.[1][2]

References

  • Hantzsch Thiazole Synthesis: Organic Reactions, 1951 , 6, 367.[2] (Foundational methodology for thiazole construction).

  • Decarboxylative Coupling: Goossen, L. J., et al. "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides."[1][2][4] Science, 2006 , 313(5787), 662-664.[2] [2]

  • Minisci Reaction on Thiazoles: Duncton, M. A. J.[2] "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[1][2] Med.[1][2][5][3] Chem. Commun., 2011 , 2, 1135-1161.[1][2]

  • Steric Influence in Drug Design: LaPlante, S. R., et al. "Assessing Atropisomerism in Drug Discovery."[2] J. Med.[1][2] Chem., 2011 , 54(20), 7005-7022.[2] (Context for the ortho-chloro conformational effect). [2]

Sources

Application

Application Note: Esterification Strategies for 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic Acid

Introduction & Chemical Context The compound 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a highly valued heterocyclic building block in modern drug discovery, frequently utilized in the synthesis of c-Met kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a highly valued heterocyclic building block in modern drug discovery, frequently utilized in the synthesis of c-Met kinase inhibitors, APJ receptor agonists, and advanced anti-cancer therapeutics[1].

However, the esterification of thiazole-2-carboxylic acids presents a unique synthetic challenge. The proximity of the C2-carboxyl group to the imine-like nitrogen (N3) of the thiazole ring creates an electronic environment that is highly susceptible to thermal decarboxylation via an ylide intermediate. Consequently, standard Fischer esterification (refluxing in alcohol with catalytic H₂SO₄) often leads to significant degradation and poor yields. To successfully synthesize esters of this scaffold, researchers must employ activation strategies that balance robust electrophilic activation with mild, low-temperature conditions.

Mechanistic Rationale & Pathway Selection (E-E-A-T)

As an application scientist, selecting the correct esterification protocol requires understanding the causality behind the reagents. We recommend three self-validating methodologies, each tailored to specific scale and purity requirements:

  • Steglich Esterification (EDC·HCl / DMAP): This is the premier method for sensitive, decarboxylation-prone substrates. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the acid to an O-acylisourea. The addition of 4-dimethylaminopyridine (DMAP) accelerates the reaction by forming a highly reactive acylpyridinium intermediate, effectively bypassing side reactions and operating efficiently at room temperature[2].

  • Acid Chloride Activation (SOCl₂ or Oxalyl Chloride): Conversion to the acyl chloride using thionyl chloride (SOCl₂) is a classical, highly scalable approach[3]. The addition of catalytic DMF generates the Vilsmeier-Haack reagent, which acts as the true chlorinating species. While exothermic, careful temperature control prevents the degradation of the thiazole core.

  • T3P®-Mediated Coupling: Propanephosphonic acid anhydride (T3P) serves as a benign, highly efficient acid activator. It forms a reactive mixed anhydride with the carboxylic acid, driving esterification with minimal epimerization, low toxicity, and excellent functional group tolerance[4].

Visualization of Esterification Pathways

Esterification_Pathways cluster_methods Esterification Methods Acid 4-(2-Chlorophenyl)-1,3-thiazole -2-carboxylic acid Steglich Steglich Esterification (EDC·HCl, DMAP) Acid->Steglich Mild, Base-catalyzed AcidChloride Acid Chloride Route (SOCl2, cat. DMF) Acid->AcidChloride Scalable, Exothermic T3P T3P Activation (T3P, DIPEA) Acid->T3P Low Epimerization Ester Target Ester (Alkyl 4-(2-chlorophenyl) -1,3-thiazole-2-carboxylate) Steglich->Ester O-Acylisourea Int. AcidChloride->Ester Acyl Chloride Int. T3P->Ester Phosphonic Anhydride Int.

Reaction pathways for esterifying 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid.

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the operational parameters and expected outcomes for the three primary esterification methods.

MethodologyPrimary ReagentsOptimal TempReaction TimeAvg. YieldScalabilityKey Advantage
Steglich EDC·HCl, DMAP0 °C to RT8 - 12 h85 - 95%MediumMildest conditions; avoids thermal decarboxylation.
Acid Chloride SOCl₂, cat. DMF0 °C to 60 °C2 - 4 h75 - 85%HighHighly cost-effective for multi-gram scale-up.
T3P Coupling T3P (50% in EtOAc)RT4 - 6 h80 - 90%HighWater-soluble byproducts; exceptionally clean workup.

Detailed Experimental Protocols

Protocol A: Steglich Esterification (Synthesis of Methyl/Ethyl Esters)

This protocol utilizes EDC·HCl over DCC. The causality behind this choice is that the resulting urea byproduct from EDC is highly water-soluble, preventing the tedious filtration steps associated with dicyclohexylurea (DCU)[2].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add the target alcohol (e.g., anhydrous ethanol, 1.5 equiv) followed by DMAP (0.1 equiv).

    • Self-Validation Check: The solution should remain clear. DMAP is acting strictly as an acyl transfer catalyst here.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes.

    • Self-Validation Check: As the reaction proceeds and the O-acylisourea forms, the mixture may become slightly cloudy due to the generation of the urea byproduct.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 8–12 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The highly polar baseline spot corresponding to the starting carboxylic acid should completely disappear.

  • Workup: Quench the reaction by adding 1N HCl (equal volume to DCM) to protonate and remove DMAP and unreacted EDC. Separate the organic layer and wash with saturated aqueous NaHCO₃ to remove any trace unreacted starting acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Protocol B: Acid Chloride Method (Synthesis of Complex/Bulky Esters)

This method is ideal for scaling up. The use of catalytic DMF is critical as it generates the Vilsmeier-Haack complex, vastly accelerating the conversion to the acyl chloride[3].

  • Chlorination: Suspend 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid (1.0 equiv, 20 mmol) in anhydrous DCM (50 mL). Add thionyl chloride (SOCl₂, 1.5 equiv).

  • Catalysis: Add 2 drops of anhydrous DMF.

    • Self-Validation Check: Immediate effervescence (release of SO₂ and HCl gases) will occur. This visual cue confirms the formation of the active chlorinating species.

  • Reflux: Heat the mixture to a gentle reflux (approx. 45 °C) for 2 hours.

    • Self-Validation Check: The initial suspension will transition into a clear, homogenous solution once the acyl chloride is fully formed.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to completely remove excess SOCl₂ and dissolved HCl gas. Do not skip this step, as residual HCl will consume the base in the next step.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool to 0 °C. Add the target alcohol (1.2 equiv) followed by dropwise addition of Triethylamine (Et₃N, 2.0 equiv).

    • Self-Validation Check: The reaction is exothermic. A dense white precipitate of Et₃N·HCl will form immediately, indicating successful ester bond formation.

  • Workup: Stir for an additional 2 hours at room temperature. Wash the organic layer with water, followed by brine. Dry over Na₂SO₄ and concentrate to yield the target ester.

References

1.1 — PMC (nih.gov)[1] 2.2 — ResearchGate[2] 3.3 — Hahn et al., clockss.org[3] 4.4 — Thieme Connect[4]

Sources

Method

The Strategic Synthesis of Pharmaceutical Intermediates from 2-Chlorophenyl Thiazoles: A Guide for Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the vast landscape of thiazole derivatives, those bearing a 2-chlorophenyl substituent represent a particularly valuable class of pharmaceutical intermediates. The presence of the chloro-substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures with high precision and efficiency. This guide provides an in-depth exploration of the preparation and strategic utilization of 2-chlorophenyl thiazole intermediates in drug discovery and development.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for the construction of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. For the preparation of 2-amino-4-(2-chlorophenyl)thiazole, the reaction proceeds by treating 2-chloro-1-(2-chlorophenyl)ethanone with thiourea.

The mechanism initiates with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4] The reaction conditions are typically mild, often involving refluxing in a protic solvent like ethanol.

Protocol 1: Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole

This protocol is a representative procedure adapted from established methods for the Hantzsch synthesis of analogous 2-amino-4-(chlorophenyl)thiazoles.[4]

Materials:

  • 2-Chloro-1-(2-chlorophenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-1-(2-chlorophenyl)ethanone (1.0 mmol) in absolute ethanol (15-25 mL).

  • To this solution, add thiourea (1.2 mmol, 1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50-100 mL) with continuous stirring, which should induce the precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove unreacted thiourea and other water-soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 2-amino-4-(2-chlorophenyl)thiazole.

Data Presentation:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-Amino-4-(2-chlorophenyl)thiazoleC₉H₇ClN₂S210.6985-95135-138

The 2-Chlorophenyl Thiazole Core in Action: Synthesis of Dasatinib Intermediate

A prime example of the utility of 2-chlorophenyl thiazole intermediates is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[1] A key intermediate in several synthetic routes to Dasatinib is N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide . The synthesis of this intermediate showcases the strategic manipulation of a pre-formed 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide.

The core reaction involves a nucleophilic aromatic substitution where the 2-amino group of the thiazole displaces a chlorine atom on the 2-methyl-4,6-dichloropyrimidine ring.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C Nucleophilic Aromatic Substitution (SNAr) A->C Nucleophile B 2-Methyl-4,6-dichloropyrimidine B->C Electrophile D N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino] -5-thiazolecarboxamide C->D Forms key C-N bond

Caption: Workflow for the synthesis of a key Dasatinib intermediate.

Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

This protocol is based on synthetic methods reported in the literature for the preparation of Dasatinib intermediates.[5][6]

Materials:

  • 2-Amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide

  • 2-Methyl-4,6-dichloropyrimidine

  • Strong base (e.g., Sodium Hydride, Potassium Hydride, or Sodium Amide)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

  • 1M Hydrochloric Acid

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the strong base (1.1-1.5 equivalents) in anhydrous THF.

  • Cool the suspension to between -30°C and -20°C.

  • Slowly add a solution of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide (1.0 equivalent) in THF, maintaining the low temperature.

  • After stirring for 10-30 minutes, add a solution of 2-methyl-4,6-dichloropyrimidine (1.0-1.2 equivalents) in THF.

  • Allow the reaction to warm to between -10°C and -5°C and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0-5°C until the pH is between 5 and 6.

  • Induce crystallization by stirring at 0-5°C for 1-3 hours.

  • Collect the precipitate by filtration, wash with cold THF, and dry under vacuum to yield the desired product.

Data Presentation:

ParameterValueReference
Typical Yield>95%[6]
Purity (HPLC)>99%[6]
Key Reaction TypeNucleophilic Aromatic Substitution[7]

Expanding the Synthetic Toolkit: Palladium-Catalyzed Cross-Coupling Reactions

The true versatility of 2-chlorophenyl thiazole intermediates is unlocked through modern palladium-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the chloro-position of the phenyl ring, providing access to a vast chemical space for drug discovery.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Pharmaceutical Intermediates A 2-Chlorophenyl Thiazole Derivative B Suzuki-Miyaura (C-C bond) A->B with Boronic Acid/Ester C Sonogashira (C-C bond, alkyne) A->C with Terminal Alkyne D Buchwald-Hartwig (C-N, C-O bond) A->D with Amine/Alcohol E Aryl-Substituted Thiazoles B->E F Alkynyl-Substituted Thiazoles C->F G Amino/Ether-Substituted Thiazoles D->G

Caption: Diversification of the 2-chlorophenyl thiazole scaffold via cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8] This reaction is particularly useful for creating biaryl structures, which are prevalent in many pharmaceuticals. A 2-chlorophenyl thiazole can be coupled with various aryl or heteroaryl boronic acids or esters to generate a library of diverse intermediates.

General Protocol Outline:

  • Combine the 2-chlorophenyl thiazole derivative, boronic acid/ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., dioxane, toluene, DMF/water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as integral parts of a pharmacophore.

General Protocol Outline:

  • To a solution of the 2-chlorophenyl thiazole derivative and a terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylethylamine).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • After completion, perform a standard workup and purify the product, typically by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N and C-O Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen and carbon-oxygen bonds.[11] This reaction allows for the coupling of aryl halides with a wide range of amines and alcohols, providing direct access to aniline and aryl ether derivatives, respectively.

General Protocol Outline:

  • In a glovebox or under an inert atmosphere, combine the 2-chlorophenyl thiazole derivative, the amine or alcohol (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture until the starting material is consumed.

  • Cool the reaction, quench carefully, and perform an aqueous workup followed by purification.

Alternative Strategies: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[12][13] While often requiring harsher conditions than palladium-catalyzed reactions, modern modifications with specific ligands have made it a viable and sometimes complementary approach. For certain substrates, the Ullmann reaction can be a cost-effective alternative for generating aryl amines, ethers, and thioethers from 2-chlorophenyl thiazoles.

General Protocol Outline:

  • Combine the 2-chlorophenyl thiazole derivative, the nucleophile (amine, alcohol, or thiol), a copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., 1,10-phenanthroline, L-proline), and a base (e.g., K₂CO₃, K₃PO₄) in a high-boiling polar solvent (e.g., DMF, DMSO, NMP).

  • Heat the reaction mixture at elevated temperatures (often >100°C).

  • After cooling, perform a workup to remove the copper catalyst and purify the desired product.

Conclusion

2-Chlorophenyl thiazoles are highly valuable and versatile intermediates in the synthesis of pharmaceutical compounds. Their initial preparation via the robust Hantzsch synthesis provides a solid foundation for subsequent, more complex transformations. The strategic application of modern palladium- and copper-catalyzed cross-coupling reactions on the 2-chlorophenyl thiazole scaffold opens up a vast chemical space for the generation of novel drug candidates. The protocols and strategies outlined in this guide are intended to empower researchers and scientists in drug development to effectively harness the synthetic potential of this important class of molecules.

References

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017). viXra.org. Available at: [Link]

  • Synthesis method of Dasatinib intermediate. (2015). Google Patents. CN104788445A.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Semantic Scholar. Available at: [Link]

  • A kind of synthetic method of dasatinib intermediate. (2017). Eureka | Patsnap. Available at: [Link]

  • synthesis process of dasatinib and intermediate thereof. (2013). Justia Patents. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme.
  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROM
  • Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]

  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activ
  • Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. (2002). PubMed.
  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermedi
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry.
  • Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. (2025). Benchchem.
  • Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules.
  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. (2006).
  • Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. (2020).
  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules.
  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). Molecules.

Sources

Application

Application Note: Reagents and Protocols for Activating 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary & The Decarboxylation Challenge

The functionalization of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid via amide bond formation or esterification presents a notorious synthetic challenge: rapid decarboxylation [1].

When the carboxylic acid at the C2 position of a thiazole ring is activated, the resulting electrophilic intermediate (e.g., an O-acylisourea or acyl phosphonate) is highly unstable. The adjacent imine-like nitrogen of the thiazole ring acts as a powerful electron sink. If the subsequent nucleophilic attack by an amine or alcohol is not instantaneous, the intermediate undergoes an irreversible loss of carbon dioxide (


), yielding the inactive byproduct 4-(2-chlorophenyl)thiazole .

To successfully couple this building block, researchers must utilize specialized mild coupling reagents, strictly control reaction temperatures, and carefully sequence the addition of reagents to favor the kinetic amidation pathway over the thermodynamic decarboxylation pathway.

Mechanistic Rationale: Kinetics vs. Thermodynamics

As a Senior Application Scientist, it is critical to understand the causality behind experimental failures with this scaffold. The degradation is not caused by the basicity of the amine, but rather by the stabilization of the transient C2-carbanion (thiazolium ylide) formed upon the departure of


.

Field-Proven Insight: Never pre-activate thiazole-2-carboxylic acids. Standard peptide coupling protocols often dictate pre-stirring the acid with HATU or EDC for 15–30 minutes before adding the amine. For 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid, in situ activation is mandatory. The amine must be present in the solution before the coupling reagent is introduced so that the activated ester is intercepted the millisecond it forms. Furthermore, the use of hypernucleophilic catalysts like DMAP must be strictly avoided . DMAP forms a highly electrophilic acylpyridinium intermediate that drastically accelerates


 extrusion.

Pathway A 4-(2-Chlorophenyl)-1,3-thiazole- 2-carboxylic acid B Activated Ester Intermediate (e.g., O-At, O-T3P) A->B Activation Reagent (T3P, HATU, EDC) C Desired Amide Product (Stable) B->C + Amine (In Situ) Fast kinetics, 0°C to RT D Decarboxylated Byproduct 4-(2-Chlorophenyl)thiazole B->D - CO2 Pre-activation, High Temp, or DMAP catalyst

Figure 1: Competing reaction pathways during the activation of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid.

Reagent Selection Matrix

Quantitative data and empirical observations from literature[2][3][4] dictate the selection of coupling reagents. Below is a comparative matrix for activating thiazole-2-carboxylic acids.

Coupling ReagentActivation TypeDecarboxylation RiskRecommended BaseIdeal Temp RangeNotes
T3P® (50% in EtOAc) Phosphonic AnhydrideLow DIPEA or NMM0 °C to 25 °CGold Standard. Mildest activation; water-soluble byproducts; highly scalable[2].
HATU Uronium / HOAtModerate DIPEA0 °CExcellent for sterically hindered or unreactive anilines. Requires strict temperature control[4].
EDC·HCl / HOBt CarbodiimideModerate NMM0 °C to 25 °CClassic approach. HOBt stabilizes the intermediate. Slower reaction time[3].
Oxalyl Chloride Acyl ChlorideVery High DMF (cat)-20 °CGenerally avoided. Causes rapid degradation unless trapped immediately at cryogenic temps.

Experimental Protocols

The following self-validating protocols are engineered to suppress


 loss. Protocol A is the recommended starting point for standard aliphatic or moderately nucleophilic amines. Protocol B is reserved for poorly nucleophilic amines (e.g., electron-deficient anilines).
Protocol A: T3P-Mediated Amide Coupling (Recommended)

Propylphosphonic anhydride (T3P) is a benign, highly effective reagent that activates the carboxylic acid without generating highly labile leaving groups, making it ideal for thiazole-2-carboxylic acids[2].

Materials:

  • 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Substrate Dissolution: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv). Dissolve in anhydrous EtOAc to achieve a concentration of 0.1 M.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise via syringe. Stir for 5 minutes. (Note: The amine must be present before T3P addition).

  • Activation: Dropwise add the T3P solution (1.5 equiv) over 5–10 minutes. The slow addition prevents localized exothermic spikes that trigger decarboxylation.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via LC-MS.

  • Workup: Once the acid is consumed, quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 1M 
    
    
    
    (if the product is not basic), followed by brine. Dry over
    
    
    , filter, and concentrate.

Workflow Step1 1. Co-dissolution Acid + Amine in EtOAc Step2 2. Base Addition Add DIPEA (3 eq) Cool to 0 °C Step1->Step2 Step3 3. In Situ Activation Dropwise T3P (1.5 eq) Strictly at 0 °C Step2->Step3 Step4 4. Propagation 0 °C to RT Monitor via LC-MS Step3->Step4 Step5 5. Workup NaHCO3 Wash Phase Separation Step4->Step5

Figure 2: Step-by-step workflow for T3P-mediated coupling, emphasizing in situ activation.

Protocol B: HATU-Mediated Rapid Coupling

For unreactive amines, HATU provides a highly reactive HOAt-ester intermediate. Because this intermediate is more prone to decarboxylation than the T3P intermediate, strict cryogenic control is required[4].

Step-by-Step Methodology:

  • Dissolve 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid (1.0 equiv) and the unreactive amine (1.2 equiv) in anhydrous DMF (0.1 M) under argon.

  • Cool the mixture strictly to 0 °C using an ice bath.

  • Add N-Methylmorpholine (NMM) (3.0 equiv). NMM is preferred over DIPEA here as its weaker basicity minimizes base-catalyzed degradation of the HOAt-ester.

  • Add HATU (1.2 equiv) in a single portion .

  • Stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature until LC-MS confirms complete consumption of the starting acid.

  • Quench with ice-water to precipitate the product, or extract with EtOAc and wash extensively with 5% aqueous

    
     to remove DMF.
    

Critical Parameters for Success (E-E-A-T Insights)

  • Solvent Selection: Non-polar or moderately polar aprotic solvents (DCM, EtOAc, THF) are preferred. Highly polar solvents like DMF stabilize the transition state for decarboxylation and should only be used if substrate solubility demands it.

  • Concentration: Run the reactions at relatively high concentrations (0.1 M to 0.2 M). Dilute conditions slow down the bimolecular collision rate between the amine and the activated ester, giving the unimolecular decarboxylation pathway a competitive advantage.

  • Steric Hindrance: The 2-chlorophenyl group at the C4 position provides some steric bulk, which can slightly shield the thiazole ring, but it does not electronically prevent C2-decarboxylation. Always prioritize the kinetic trapping of the intermediate.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synthesis. Retrieved from:[Link]

  • de Carvalho, L. P. S., et al. (2017). In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. ACS Omega. Retrieved from:[Link]

  • Hansen, F. K., et al. (2014). Discovery of a Selective Series of Inhibitors of Plasmodium falciparum HDACs. Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Abstract This document provides a comprehensive guide for the efficient synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the efficient synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve rapid reaction times, high yields, and enhanced safety profiles compared to conventional heating methods. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step protocol, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction: The Significance of Thiazole-2-Carboxylic Acids and the Power of Microwave Synthesis

Thiazole moieties are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 4-aryl-1,3-thiazole-2-carboxylic acid scaffold, in particular, serves as a crucial building block for the development of novel therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. The precise substitution pattern, such as the presence of a 2-chlorophenyl group at the 4-position, allows for fine-tuning of the molecule's biological activity and pharmacokinetic properties.

Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, offering a green and efficient alternative. By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically accelerates reaction rates, often leading to cleaner reactions and higher yields.[1][2] This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing solvent use.[3]

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid, commencing with the Hantzsch thiazole synthesis to form a 2-aminothiazole intermediate, followed by a Sandmeyer-type cyanation and subsequent hydrolysis.

Reaction Scheme and Mechanistic Overview

The synthesis proceeds through two distinct stages, each optimized for microwave irradiation:

Step 1: Microwave-Assisted Hantzsch Thiazole Synthesis of 4-(2-Chlorophenyl)-2-aminothiazole

This step involves the classic Hantzsch condensation of 2-chloro-1-(2-chlorophenyl)ethan-1-one with thiourea. The microwave irradiation facilitates a rapid and efficient cyclization to form the 2-aminothiazole core.

Step 2: Conversion of the 2-Amino Group to a Carboxylic Acid

This transformation is achieved in a two-part sequence:

  • Sandmeyer-Type Cyanation: The 2-amino group is first diazotized and then displaced by a cyanide group to yield 4-(2-chlorophenyl)-1,3-thiazole-2-carbonitrile.

  • Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to the final product, 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid.[4]

Experimental Protocols

Materials and Instrumentation
Reagent/EquipmentGrade/SpecificationSupplier
2-Chloroacetophenone98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)98%Sigma-Aldrich
Thiourea99%Sigma-Aldrich
Copper(I) Cyanide99%Sigma-Aldrich
Sodium Nitrite99%Sigma-Aldrich
Hydrochloric Acid37%Fisher Scientific
Sulfuric Acid98%Fisher Scientific
EthanolAnhydrousVWR
Diethyl EtherAnhydrousVWR
Microwave SynthesizerMonomode, with temperature and pressure sensorsCEM, Anton Paar, etc.
Magnetic Stirrer with Hotplate-IKA, Heidolph
Rotary Evaporator-Büchi, Heidolph
Thin Layer Chromatography (TLC)Silica gel 60 F254Merck
Melting Point Apparatus-Stuart, Mettler Toledo

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 2-Chloroacetophenone is a lachrymator and should be handled with extreme care.[5] Cyanide salts are highly toxic; handle with appropriate safety measures and have a cyanide antidote kit readily available.

Step-by-Step Synthesis Protocol
  • Preparation of 2-Chloro-1-(2-chlorophenyl)ethan-1-one:

    • In a round-bottom flask, dissolve 2-chloroacetophenone (10 mmol, 1.55 g) in a suitable solvent like dichloromethane (20 mL).

    • Add N-chlorosuccinimide (NCS) (12 mmol, 1.60 g) to the solution.

    • Reflux the mixture under conventional heating for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-haloketone. This intermediate is often used directly in the next step without further purification.

  • Hantzsch Thiazole Synthesis:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-1-(2-chlorophenyl)ethan-1-one (5 mmol), thiourea (5.5 mmol, 0.42 g), and ethanol (5 mL).

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at a constant temperature of 100°C for 10-15 minutes. The reaction progress can be monitored by TLC (Eluent: Ethyl acetate/Hexane 1:1).

    • After cooling, the reaction mixture is typically a slurry. Add water (20 mL) to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the solid to obtain 4-(2-chlorophenyl)-2-aminothiazole as a crystalline solid.

Diagram of the Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis reagents 2-Chloro-1-(2-chlorophenyl)ethan-1-one + Thiourea + Ethanol microwave Microwave Irradiation 100°C, 10-15 min reagents->microwave Reaction workup Precipitation with Water & Filtration microwave->workup Post-reaction product 4-(2-Chlorophenyl)-2-aminothiazole workup->product Isolation

Caption: Workflow for the microwave-assisted Hantzsch synthesis.

Part A: Sandmeyer-Type Cyanation

  • Diazotization:

    • In a beaker, suspend 4-(2-chlorophenyl)-2-aminothiazole (4 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (4.4 mmol, 0.30 g in 5 mL of water) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (4.8 mmol, 0.43 g) in water (10 mL).

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring.

    • Transfer the reaction mixture to a microwave vial.

    • Irradiate the mixture at 80°C for 5-10 minutes. The evolution of nitrogen gas will be observed.

    • After cooling, extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 4-(2-chlorophenyl)-1,3-thiazole-2-carbonitrile.

Part B: Hydrolysis of the Nitrile

  • Acidic Hydrolysis:

    • In a microwave reaction vial, dissolve the 4-(2-chlorophenyl)-1,3-thiazole-2-carbonitrile (2 mmol) in a mixture of concentrated sulfuric acid (3 mL) and water (7 mL).

    • Seal the vial and irradiate at 120°C for 20-30 minutes.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • The precipitated solid is the desired carboxylic acid.

    • Collect the product by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid.[4]

Diagram of the Amine to Carboxylic Acid Conversion Workflow

Conversion_Workflow cluster_0 Step 2A: Cyanation cluster_1 Step 2B: Hydrolysis start_amine 4-(2-Chlorophenyl)-2-aminothiazole diazotization Diazotization (NaNO₂, HCl, 0-5°C) start_amine->diazotization cyanation Sandmeyer-Type Cyanation (CuCN, Microwave 80°C) diazotization->cyanation nitrile_product 4-(2-Chlorophenyl)-1,3-thiazole-2-carbonitrile cyanation->nitrile_product start_nitrile 4-(2-Chlorophenyl)-1,3-thiazole-2-carbonitrile hydrolysis Acid Hydrolysis (H₂SO₄/H₂O, Microwave 120°C) start_nitrile->hydrolysis final_product 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid hydrolysis->final_product

Caption: Two-part conversion of the 2-amino group to a carboxylic acid.

Characterization Data

CompoundAppearanceMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
4-(2-Chlorophenyl)-2-aminothiazole Pale yellow solid145-1477.2-7.5 (m, 4H, Ar-H), 7.1 (s, 1H, thiazole-H), 6.8 (br s, 2H, NH₂)168.2, 150.5, 134.1, 131.8, 130.5, 129.8, 127.3, 105.6210/212 [M]⁺
4-(2-Chlorophenyl)-1,3-thiazole-2-carbonitrile White to off-white solid118-1207.9 (s, 1H, thiazole-H), 7.4-7.7 (m, 4H, Ar-H)148.9, 144.1, 133.5, 132.1, 131.0, 130.2, 127.8, 114.5220/222 [M]⁺
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid White crystalline solid210-21213.5 (br s, 1H, COOH), 8.1 (s, 1H, thiazole-H), 7.5-7.8 (m, 4H, Ar-H)162.5, 158.3, 149.2, 133.8, 132.5, 131.4, 130.6, 128.0239/241 [M]⁺

Note: NMR data is predicted and may vary. Actual characterization data should be obtained and interpreted for confirmation of structure and purity.

Discussion and Field-Proven Insights

  • Causality of Microwave Enhancement: The significant rate enhancement observed in the Hantzsch synthesis is attributed to the efficient and uniform heating of the polar reactants and solvent by microwave irradiation. This leads to a more homogeneous temperature distribution and avoids localized overheating often associated with conventional heating, which can lead to side product formation.

  • Solvent Choice: Ethanol is an excellent solvent for the Hantzsch reaction under microwave conditions due to its good microwave absorption properties and ability to dissolve the reactants. For the cyanation and hydrolysis steps, aqueous media are effective.

  • Troubleshooting:

    • Low Yield in Step 1: Ensure the α-haloketone is freshly prepared or properly stored, as it can be unstable. Incomplete reaction can be addressed by slightly increasing the microwave irradiation time or temperature.

    • Incomplete Hydrolysis: If the nitrile is not fully converted to the carboxylic acid, increase the reaction time or the concentration of the acid. Basic hydrolysis can also be attempted, followed by an acidic workup to protonate the carboxylate salt.[4]

    • Purification Challenges: The intermediates and final product are generally crystalline solids and can be effectively purified by recrystallization. Column chromatography is a reliable alternative if recrystallization is not sufficient.

Conclusion

The microwave-assisted synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid presented herein offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods. By leveraging the benefits of microwave technology, this protocol enables the timely production of this valuable building block for drug discovery and development. The detailed step-by-step instructions, coupled with mechanistic insights and troubleshooting advice, provide a comprehensive resource for researchers in the field.

References

  • Ahluwalia, V. K., & Kidwai, M. (2004). New Trends in Green Chemistry. Springer.
  • Carballo, R. M., Tzec-Interian, J. A., & Mena Rejón, G. J. (2010). Solvent-free synthesis of 2-amino-4-arylthiazoles under microwave irradiation. Tetrahedron Letters, 51(34), 4585-4587.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Martin, L., & Veselá, A. B. (2010). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis, 2010/1, 277-300.
  • Patil, S. A., Patil, R., Patil, S. A., & Bugarin, A. (2020). Microwave-assisted synthesis of thiazoles. In Microwave-Assisted Synthesis of Heterocycles (pp. 239-277). Elsevier.
  • Reddy, T. J., & Varma, R. S. (1997). A simple and efficient one-pot synthesis of 2-aminothiazoles using microwave irradiation. Tetrahedron Letters, 38(10), 1721-1724.
  • Wagare, D. S., Netankar, P. D., Shaikh, M., Farooqui, M., & Durrani, A. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Environmental Chemistry Letters, 15(3), 531-535. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Singh, P., & Paul, K. (2013). A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 393-398. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid. This document is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthesis for higher yields and purity.

Overview of the Synthetic Pathway

The synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is typically achieved through a multi-step process. The most common and robust route involves the Hantzsch thiazole synthesis, a classic method for forming the thiazole core.[1][2] This is followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.

The general workflow can be visualized as follows:

G cluster_0 Step 1: α-Haloketone Synthesis cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Saponification A 1-(2-Chlorophenyl)ethanone C 2-Halo-1-(2-chlorophenyl)ethanone A->C Halogenation B Halogenating Agent (e.g., Br₂, NBS) B->C D Ethyl 2-thiooxamate E Ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate C->E Cyclocondensation D->E F Base (e.g., NaOH, LiOH) G 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid E->G Hydrolysis F->G

Caption: General three-step synthesis workflow.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Hantzsch Thiazole Synthesis (Cyclocondensation)

The core of this synthesis is the Hantzsch reaction, where an α-haloketone reacts with a thioamide to form the thiazole ring.[1][3] Low yields at this stage are a frequent challenge.[4][5]

Q1: My yield for the Hantzsch cyclization is very low, and I see a lot of unreacted starting materials on my TLC. What's going wrong?

A1: This is a common problem indicating incomplete conversion, which can stem from several factors. A systematic approach to optimizing your reaction conditions is the most effective strategy.[4]

  • Temperature: The Hantzsch synthesis often requires thermal energy to overcome its activation barrier.[4] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-65°C) can significantly improve the reaction rate.[6]

  • Reaction Time: It's possible the reaction has not run long enough. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting α-haloketone spot has been consumed.

  • Purity of Starting Materials: This is critical. Ensure your α-haloketone (e.g., 2-bromo-1-(2-chlorophenyl)ethanone) and thioamide are pure. Impurities can inhibit the reaction or lead to unwanted side products.[4] Consider recrystallizing or running a flash column on your starting materials if their purity is questionable.

  • Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide can sometimes help drive the reaction to completion, especially if the thioamide has stability issues.

Q2: My reaction mixture is very messy with multiple side products. How can I improve selectivity?

A2: The formation of multiple products is typically due to side reactions.

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric impurities like 2-imino-2,3-dihydrothiazoles.[4][5] While the reaction is often self-catalyzed by the formation of HBr or HCl, adding a non-nucleophilic base like pyridine or triethylamine can sometimes improve selectivity, although this may also slow down the desired reaction.

  • Solvent Choice: The solvent plays a crucial role. Ethanol or methanol are commonly used and generally effective.[3] Using a solvent that is too reactive or impure can lead to byproducts. Ensure you are using a dry, appropriate grade of solvent.

  • Mechanism-Informed Troubleshooting: The reaction begins with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone (an SN2 reaction).[3] This is followed by cyclization and dehydration. If the α-haloketone is sterically hindered or the thioamide is a poor nucleophile, side reactions may become more competitive.

Below is a diagram illustrating the accepted mechanism, which can help in understanding potential points of failure.

G Thioamide Thioamide (e.g., Ethyl 2-thiooxamate) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S_N2 Attack (S attacks α-carbon) Haloketone α-Haloketone (2-Halo-1-(2-chlorophenyl)ethanone) Haloketone->Intermediate1 Intermediate2 Tetrahedral Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization (N attacks carbonyl C) Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration (-H₂O) Product Thiazole Ring Intermediate3->Product Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Part 2: Hydrolysis (Saponification)

The final step is the hydrolysis of the ester group at the C2 position to form the carboxylic acid. This is typically achieved via saponification using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[7][8]

Q3: The hydrolysis of my thiazole ester is incomplete or very slow. How can I ensure it goes to completion?

A3: Incomplete hydrolysis is usually a matter of conditions or stoichiometry.

  • Choice of Base: LiOH is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions with fewer side products for this class of compounds.

  • Stoichiometry: Ensure you are using a sufficient excess of the base. A minimum of 2-3 equivalents is recommended to ensure the reaction is irreversible and proceeds to completion.[9]

  • Solvent System: A mixture of solvents is often required to ensure the ester is fully dissolved. Common systems include methanol/water or THF/water.[7][8] The presence of water is essential for the hydrolysis reaction.[10]

  • Temperature: Heating the reaction mixture under reflux is standard practice to increase the rate of hydrolysis.[9] Monitor the reaction by TLC until the starting ester spot disappears.

Q4: During the acidic workup of the hydrolysis, my product seems to be oily or difficult to precipitate. What are the best practices for isolation?

A4: Isolation of the final carboxylic acid requires careful pH control and proper crystallization technique.

  • Acidification: After the hydrolysis is complete, the reaction mixture is cooled (typically in an ice bath) and acidified with a strong acid like HCl.[9] The goal is to protonate the carboxylate salt to form the neutral, and less soluble, carboxylic acid.

  • pH Control: Acidify slowly while stirring vigorously. The target pH for precipitation is typically around 2-3.[9][11] Adding acid too quickly can create localized areas of high acidity, potentially leading to degradation or the formation of an oil.

  • Crystallization:

    • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.

    • Allow sufficient time for precipitation to occur. Cooling the solution for an extended period (e.g., 48 hours at 5°C) can maximize the recovery of the solid product.[11]

    • If the product remains oily, it may be necessary to perform an extraction with an organic solvent (like ethyl acetate), dry the organic layer, and then concentrate it to obtain the crude product for further purification.[11]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield (Hantzsch) Incomplete reactionIncrease temperature and/or reaction time. Monitor by TLC.[4]
Impure starting materialsRecrystallize or chromatograph the α-haloketone and thioamide.[4]
Multiple Side Products Isomer formationMaintain neutral or slightly basic conditions if possible.[5]
Incorrect stoichiometryUse a slight excess (1.1 eq) of the thioamide.
Incomplete Hydrolysis Insufficient baseUse 2-3 equivalents of LiOH or NaOH.[9]
Poor solubilityUse a co-solvent system like THF/water or Methanol/water.[7]
Difficult Product Isolation Product is oily/won't precipitateAcidify slowly to pH 2-3 in an ice bath.[9][11] Scratch flask to induce crystallization or perform an extraction.
Product loss during workupEnsure complete precipitation by allowing sufficient time at low temperature.[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate
  • To a solution of 2-bromo-1-(2-chlorophenyl)ethanone (1.0 eq) in absolute ethanol, add ethyl 2-thiooxamate (1.1 eq).

  • Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (disappearance of the starting ketone), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the HBr formed and precipitate the product.[3]

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude ester, which can be used directly in the next step or purified further by recrystallization from ethanol.

Protocol 2: Synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
  • Suspend the crude ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.5 eq) to the suspension.

  • Heat the mixture to reflux for 1-2 hours, during which the solid should dissolve as the sodium salt of the carboxylic acid is formed.[9]

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated HCl with vigorous stirring.[9][11]

  • A precipitate should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven to obtain the final 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid.

References
  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Processes for preparing thiazole carboxylic acids. Google Patents.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available at: [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol. Google Patents.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online. Available at: [Link]

  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Chemistry. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Hydrolysing esters. Chemguide. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Hilaris Publisher. Available at: [Link]

  • Ethanone, 1-(2-chlorophenyl)-. PubChem. Available at: [Link]

  • A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Technical Disclosure Commons. Available at: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]

  • Antioxidant activities of oxadiazines. Indian Academy of Sciences. Available at: [Link]

  • Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Optimization

Purification of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid by recrystallization

Ticket #: 42-CPTC-PUR-001 Subject: Purification Protocol for 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid Status: Open Agent: Senior Application Scientist[1] User Guide: Purification of 4-(2-Chlorophenyl)-1,3-thiazo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 42-CPTC-PUR-001 Subject: Purification Protocol for 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid Status: Open Agent: Senior Application Scientist[1]

User Guide: Purification of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Welcome to the Technical Support Center. You are likely working with a compound synthesized via the Hantzsch thiazole synthesis or oxidation of a 2-substituted thiazole.[1] This guide addresses the specific physicochemical challenges of the 2-carboxylic acid position, which is significantly more labile than its 4- or 5-isomers.

Molecule Profile & Critical Stability Warning

PropertyDetail
Compound 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Functional Groups Thiazole core, 2-Carboxylic acid (Acidic), 2-Chlorophenyl (Lipophilic/Steric)
pKa (Predicted) ~2.5 – 3.5 (The 2-COOH is relatively acidic due to the electron-withdrawing thiazole ring)
Solubility Profile High: DMF, DMSO, dilute aqueous base (NaHCO₃, NaOH).Moderate/Hot: Ethanol, Methanol, Acetic Acid.Low: Water, Hexane, Toluene.[1][2][3]

⚠️ CRITICAL WARNING: Decarboxylation Risk Thiazole-2-carboxylic acids are thermally unstable.[1] The carboxylic acid group at the 2-position is flanked by nitrogen and sulfur, facilitating thermal decarboxylation to form the corresponding thiazole (in this case, 4-(2-chlorophenyl)thiazole). [1] * Avoid prolonged boiling (>30 mins) in high-boiling solvents (DMSO, DMF).

  • Avoid melting point determination as a purity check if the melting point is >150°C (decomposition often occurs before melting).[1] Use HPLC or NMR.[1]

Primary Purification Strategy: Acid-Base Reprecipitation[1]

Before attempting thermal recrystallization, we strongly recommend an acid-base workup.[1] This method leverages the acidity of the carboxylic acid to separate it from non-acidic impurities (unreacted thioamide, haloketone, or decarboxylated byproducts) without thermal stress.

Protocol:

  • Dissolution: Suspend the crude solid in 5% Aqueous Sodium Bicarbonate (NaHCO₃) (approx. 10 mL per gram of solid). Stir at room temperature until dissolution is complete. Note: If a solid remains, these are likely non-acidic impurities.

  • Filtration: Filter the solution through a Celite pad or glass frit to remove insoluble byproducts.[1]

  • Precipitation: Slowly add 1N HCl to the filtrate with vigorous stirring until the pH reaches ~2.0. The product should precipitate as a thick white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum at 40°C.

Polishing Step: Recrystallization Protocol

If the acid-base precipitated product requires higher purity (>98%), proceed with recrystallization.[1]

Recommended Solvent System: Ethanol / Water (Unknown ratio, typically 3:1 to 1:1)

Step-by-Step Procedure:

  • Solvent Prep: Heat Ethanol to a gentle boil (approx. 78°C).

  • Dissolution: Place the dried solid in an Erlenmeyer flask. Add hot Ethanol dropwise with swirling. Add just enough solvent to dissolve the solid.[1]

    • Expert Tip: If the solution is dark/colored, add activated charcoal (1-2% w/w), stir for 5 mins, and hot-filter.

  • Anti-Solvent Addition: Remove from heat. Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.[1]

  • Drying: Dry in a vacuum oven at 45°C max . (Do not exceed 60°C to prevent decarboxylation).

Visual Workflow

The following diagram outlines the decision logic and purification flow.

PurificationWorkflow Start Crude 4-(2-Chlorophenyl)- 1,3-thiazole-2-COOH AcidBase Step 1: Acid-Base Reprecipitation (Dissolve in NaHCO3, Filter, Acidify) Start->AcidBase CheckPurity Check Purity (HPLC/NMR) AcidBase->CheckPurity Pure Target Purity Achieved (>98%) CheckPurity->Pure Yes Recryst Step 2: Recrystallization (Ethanol / Water) CheckPurity->Recryst No Recryst->Pure DecarbWarning WARNING: Avoid prolonged boiling Risk of Decarboxylation Recryst->DecarbWarning

Figure 1: Purification logic flow emphasizing the non-thermal Acid-Base method as the primary step to mitigate stability risks.

Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing. What is happening?

  • Cause: This often happens if the water (anti-solvent) is added too quickly or if the solution is too concentrated.[1] The 2-chlorophenyl group is lipophilic, making the compound prone to oiling in high-water environments.[1]

  • Resolution: Re-heat the mixture to dissolve the oil. Add a small amount of Ethanol.[1] Allow the solution to cool very slowly (wrap the flask in foil or a towel). Scratch the glass with a stirring rod to induce nucleation.[1]

Q2: I see bubbling during the dissolution step. Is this normal?

  • Analysis: If you are using the Acid-Base method (NaHCO₃), yes, this is CO₂ evolution.

  • Warning: If you see bubbling during thermal recrystallization in neutral solvent, this is decarboxylation . Stop heating immediately! You are converting your carboxylic acid into 4-(2-chlorophenyl)thiazole.

Q3: The melting point is lower than reported in literature. Is it impure?

  • Expert Insight: Not necessarily.[1] Thiazole-2-carboxylic acids often decompose upon melting.[1] A "melting point" of 145°C (dec) might appear as 140°C if heated slowly.[1]

  • Action: Rely on 1H-NMR or HPLC for purity. Look for the loss of the carboxylic acid proton (very broad, >12 ppm) or the appearance of a new proton at the thiazole 2-position (approx 8.8-9.0 ppm) which indicates decarboxylation.[1]

Q4: Can I use Acetone or Ethyl Acetate?

  • Advice: These are generally poor choices for the primary solvent because the carboxylic acid dimerizes and has low solubility.[1] However, Ethyl Acetate is excellent for washing the crude solid if the impurities are highly non-polar.[1]

References

  • PubChem. (n.d.). 2-(4-Chlorophenyl)-thiazole-4-carboxylic acid (Analogue Data). National Institutes of Health.[1] Retrieved from [Link]

  • Mencel, A., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid. PMC. (Discusses decarboxylation mechanisms in thiazole acids). Retrieved from [Link]

  • Metzger, J. V. (1979). Thiazole and its derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Authoritative text on Thiazole stability).

  • Merck & Co. (1966). Processes for preparing thiazole carboxylic acids. US Patent US3274207A.[1] (Describes acid-base workup for thiazole acids). Retrieved from

  • Department of Chemistry, University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid in Aqueous Media

Welcome to the dedicated technical support guide for 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid not dissolving in water?

A1: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a poorly water-soluble compound. Its molecular structure contains a hydrophobic chlorophenyl group and a largely nonpolar thiazole ring system. The presence of the carboxylic acid group provides a site for ionization, which can be exploited to enhance solubility, but in its neutral form, the compound has limited affinity for aqueous media.

Q2: I've prepared a stock solution in an organic solvent, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This phenomenon is known as "precipitation upon dilution." While the compound may be soluble in a water-miscible organic solvent like DMSO or ethanol, the addition of a large volume of aqueous buffer can cause the compound to crash out of solution. This occurs because the overall solvent environment becomes less favorable for the hydrophobic molecule.

Q3: Can I simply heat the solution to dissolve my compound?

A3: While gentle heating can sometimes aid dissolution, it is generally not recommended as a primary solubilization method without further investigation. Excessive heat can lead to the degradation of the compound, and the compound may precipitate out of solution as it cools to ambient temperature.

Q4: Are there any safety precautions I should take when handling this compound and the recommended solvents?

A4: Yes. Always consult the Safety Data Sheet (SDS) for 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid and any solvents or excipients used. Work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Issue 1: Compound fails to dissolve in aqueous buffer.

This is the most common challenge. The following troubleshooting workflow will guide you through a systematic approach to achieve solubilization.

Solubility_Workflow start Start: Insoluble Compound in Water ph_adjust Strategy 1: pH Adjustment start->ph_adjust cosolvent Strategy 2: Co-solvent System ph_adjust->cosolvent Failure success Compound Solubilized ph_adjust->success Success cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent->cyclodextrin Failure cosolvent->success Success solid_dispersion Strategy 4: Solid Dispersion (Advanced) cyclodextrin->solid_dispersion Failure cyclodextrin->success Success solid_dispersion->success Success fail Re-evaluate Approach solid_dispersion->fail Failure

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Adjustment

Scientific Rationale: The carboxylic acid moiety of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is ionizable. By increasing the pH of the aqueous medium above the compound's pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[1][2][3] The pKa of a carboxylic acid is the pH at which it is 50% ionized. For many carboxylic acids, this value is in the range of 3-5.[4] A structurally similar compound, 2-(4-ethylphenyl)-4-thiazolecarboxylic acid, has a predicted acidic pKa of 2.66.[5] Therefore, adjusting the pH to a neutral or slightly alkaline range should significantly improve solubility. Conversely, the lowest solubility is expected at a pH around 1.5-2.5.

Troubleshooting Steps:

  • Determine the Target pH: Aim for a pH at least 2 units above the predicted pKa. A good starting point is a pH of 7.4, which is physiologically relevant for many biological assays.

  • Prepare a pH-Adjusted Buffer: Use common biological buffers such as phosphate-buffered saline (PBS) at the desired pH.

  • Method of Dissolution:

    • Weigh the desired amount of the compound.

    • Add a small amount of a base (e.g., 0.1 M NaOH) dropwise to the solid compound to form the salt in situ before adding the bulk of the buffer.

    • Alternatively, suspend the compound in the buffer and then add the base dropwise while stirring until the compound dissolves.

  • Observation: A clear solution should be obtained. If the compound still does not dissolve, consider a combination of pH adjustment and a co-solvent.

Protocol 1: pH-Adjusted Aqueous Solution Preparation

  • Weigh 1 mg of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid into a sterile microcentrifuge tube.

  • Add 10 µL of 1 M NaOH and vortex briefly.

  • Add 990 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration of 1 mg/mL.

  • Vortex until the solid is completely dissolved. The final solution should be clear.

Strategy 2: Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[6] This makes the environment more favorable for dissolving hydrophobic compounds. Common co-solvents used in research include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[7]

Troubleshooting Steps:

  • Select a Co-solvent: DMSO is a powerful and commonly used solvent. Ethanol and PEGs (e.g., PEG 300, PEG 400) are also excellent choices.

  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% of the chosen co-solvent at a high concentration (e.g., 10-50 mg/mL).

  • Dilution into Aqueous Media: When diluting the stock solution into your aqueous buffer, it is crucial to do so with vigorous stirring or vortexing to minimize localized high concentrations that can lead to precipitation.

  • Optimize Co-solvent Concentration: The final concentration of the co-solvent in the assay should be kept to a minimum (typically <1%, and often <0.5% for cell-based assays) to avoid solvent-induced artifacts.

Co-solventTypical Stock ConcentrationMaximum Recommended Final Concentration in Assay
DMSO10-50 mg/mL< 0.5%
Ethanol10-50 mg/mL< 1%
PEG 300/40010-50 mg/mL< 5%

Protocol 2: Co-solvent Stock Solution and Dilution

  • Dissolve 10 mg of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.

  • For a final concentration of 10 µg/mL in your assay, perform a serial dilution. First, dilute the 10 mg/mL stock 1:100 in your assay buffer (e.g., 10 µL into 990 µL). This intermediate dilution will have a DMSO concentration of 1%.

  • Then, perform the final dilution from this intermediate stock into the final assay volume. This minimizes the risk of precipitation.

Strategy 3: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble molecules, like 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid, forming an inclusion complex.[5] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Troubleshooting Steps:

  • Choose a Cyclodextrin: HP-β-CD is a good starting point due to its high aqueous solubility and safety profile.

  • Determine the Molar Ratio: The molar ratio of the drug to cyclodextrin is a critical parameter. A 1:1 molar ratio is a common starting point, but this may need to be optimized.

  • Method of Complexation:

    • Dissolve the cyclodextrin in the aqueous buffer first.

    • Slowly add the powdered compound to the cyclodextrin solution while stirring.

    • Allow the mixture to equilibrate, which may take several hours to days. Gentle heating can sometimes expedite this process.

Cyclodextrin_Complexation cluster_1 After Complexation drug Hydrophobic Drug (Poorly Soluble) complex Inclusion Complex (Water Soluble) cd Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare a 10% (w/v) solution of HP-β-CD in deionized water.

  • Slowly add powdered 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid to the stirring HP-β-CD solution. Aim for a 1:1 molar ratio.

  • Continue stirring the mixture at room temperature for 24-48 hours.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.

Strategy 4: Solid Dispersions (Advanced Technique)

Scientific Rationale: A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[9][10] The drug can exist in an amorphous form, which has a higher kinetic solubility than its crystalline counterpart. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

This is an advanced technique generally employed when other methods fail and is often used in drug formulation development.

General Procedure (Solvent Evaporation Method):

  • Dissolve both the 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol or methanol).

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid mass is a dispersion of the drug in the carrier. This solid can then be ground and sieved.

  • The powder can then be dissolved in an aqueous medium, where the hydrophilic carrier aids in the dissolution of the drug.

References

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly W
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. 2012-10-30.
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview. 2024-08-15.
  • Application Notes and Protocols for Enhancing the Solubility of Dillenic Acid C. Benchchem.
  • Cosolvent and Complexation Systems. Pharma Excipients. 2022-05-30.
  • US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics. 2016-08-04.
  • Solubility Enhancement of Drugs.
  • Solubility enhancement techniques: A comprehensive review. 2023-03-13.
  • pH Adjustment and Co-Solvent Optimiz
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. ijpcbs.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • AU2018200444B2 - Cyclodextrin complexation methods for formulating peptide proteasome inhibitors.
  • Kinetic Study for the Inclusion Complex of Carboxylic Acids with Cyclodextrin by the Ultrasonic Relaxation Method.
  • 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682. PubChem.
  • 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | C10H10ClNO2S | CID 327597. PubChem.
  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC - NIH.
  • 4-(4-Chlorophenyl)thiazole-2-carboxylic acid 779320-20-6. Sigma-Aldrich.
  • Approximate pKa chart of the functional groups: values to know 1.
  • pKa predictions for arsonic acid deriv
  • 4-(2-Chlorophenyl)thiazole-2-carboxylic acid 1g. Dana Bioscience.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. 2022-06-21.
  • Solubility for different thiazolidine-2-carboxylic acid derivatives,...
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.
  • 4-(4-Chlorophenyl)thiazole-2-carboxylic acid. Advanced ChemBlocks.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.

Sources

Optimization

Optimization of reaction time for thiazole ring closure

Technical Support Ticket #8492: Optimization of Reaction Time for Thiazole Ring Closure Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High Welcome to the Thiazole Synthesis Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Optimization of Reaction Time for Thiazole Ring Closure Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High

Welcome to the Thiazole Synthesis Support Center

You are likely accessing this guide because your Hantzsch condensation is either stalling (incomplete conversion >12h) or degrading into a complex mixture of tars (over-reaction).

In my 15 years of optimizing heterocycle formation, I have found that the thiazole ring closure is deceptively simple. While the Hantzsch synthesis (combining an


-haloketone with a thioamide/thiourea) is the "gold standard," its kinetics are governed by a delicate balance between nucleophilic attack and the rate-limiting dehydration step.

This guide moves beyond basic recipes. We will dissect the kinetic bottlenecks and provide self-validating protocols to optimize your reaction time from hours to minutes.

Module 1: The Kinetic Bottleneck (Mechanism & Theory)

To optimize time, you must identify where your reaction is spending it. The Hantzsch synthesis proceeds in two distinct phases:

  • Fast Phase:

    
     displacement of the halide by the sulfur nucleophile. This happens quickly, often at room temperature.
    
  • Slow Phase (The Bottleneck): Cyclization and dehydration of the hydroxythiazoline intermediate to form the aromatic ring.

If your reaction is "stuck," it is likely trapped at the intermediate stage because the dehydration energy barrier hasn't been crossed.

Visual 1: Mechanistic Pathway & Rate-Limiting Steps

HantzschMechanism cluster_0 Kinetic Trap Reactants Thioamide + Alpha-Haloketone Intermediate1 Thioiminium Salt Reactants->Intermediate1 Fast (SN2) Intermediate2 Hydroxythiazoline (Trapped State) Intermediate1->Intermediate2 Cyclization Product Aromatic Thiazole Intermediate2->Product Slow Dehydration (Rate Limiting)

Figure 1: The transition from Hydroxythiazoline to the final Thiazole (Red Dashed Line) is the primary kinetic bottleneck requiring thermal or acid-catalyzed activation.

Module 2: Acceleration Protocols

Protocol A: The "Stalled" Reaction (Pushing Dehydration)

Symptom: LCMS shows mass corresponding to the intermediate (M+18 relative to product) or starting material remains after 6 hours.

The Fix: Acid-Catalyzed Dehydration While the Hantzsch reaction generates HBr/HCl in situ, this is often insufficient for difficult substrates (e.g., electron-poor thioamides). Adding a Lewis acid or a scavenger can drive the equilibrium.

Optimized Workflow:

  • Solvent Switch: Replace Ethanol (reflux

    
    C) with DMF  or DMAc  (reaction at 
    
    
    
    C). The higher thermal ceiling overcomes the dehydration barrier.
  • Scavenger: Add Molecular Sieves (4Å) . Removing water chemically drives the dehydration (Le Chatelier’s principle).

  • Catalyst: For stubborn cases, add 5-10 mol% Ammonium Acetate or Silica-Supported Tungstosilicic Acid (SiW/SiO2) [1].

Protocol B: The "Dirty" Reaction (Preventing Decomposition)

Symptom: Reaction turns black/tarry within 30 minutes; multiple spots on TLC.

The Fix: Controlling


-Haloketone Instability 


-Haloketones are potent lachrymators and thermally unstable. They polymerize or oxidize before the thioamide can attack.
  • Purification: Never use dark/brown

    
    -haloketones. Wash with cold hexane or recrystallize immediately before use.
    
  • Inverse Addition: Do not dump reagents together.

    • Dissolve Thioamide in solvent (0.5 M).

    • Heat to reaction temperature.[1][2][3][4][5][6]

    • Add

      
      -haloketone dropwise over 20 minutes. This keeps the concentration of the unstable electrophile low, favoring the cross-reaction over self-polymerization.
      

Module 3: Advanced Acceleration (Microwave vs. Thermal)

For high-throughput optimization, Microwave Irradiation (MWI) is superior to conventional heating. MWI directly couples with the polar transition state of the dehydration step, significantly lowering activation energy (


).
Comparative Data: Thermal vs. Microwave
ParameterConventional Thermal (Reflux)Microwave Irradiation (Closed Vessel)Improvement Factor
Solvent Ethanol / MethanolEthanol / DMF-
Temperature

C

C
2x Temp
Reaction Time 2 - 8 Hours 10 - 20 Minutes ~24x Faster
Yield 60 - 75%85 - 95%+20% Yield
Purity (Crude) Low (Requires Column)High (Crystallization often sufficient)Time Saved in Prep

Data aggregated from comparative studies on 2-aminothiazole synthesis [2][3].

Microwave Protocol (Standardized):

  • Vessel: 10 mL Pyrex snap-cap.

  • Loading: 1.0 equiv

    
    -haloketone + 1.1 equiv Thioamide.[6]
    
  • Solvent: EtOH (2-3 mL). Note: Ethanol is an excellent microwave absorber (high tan

    
    ).
    
  • Settings:

    • Target Temp:

      
      C
      
    • Hold Time: 15 minutes

    • Stirring: High

    • Cooling: Active air cooling post-reaction.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue immediately.

Visual 2: Diagnostic Workflow

Troubleshooting Start Start: Reaction Check (TLC/LCMS) Result What is the result? Start->Result Stalled SM Remaining / Intermediate Present Result->Stalled Slow/Incomplete Dirty Tars / Many Spots / Low Yield Result->Dirty Decomposition Action1 Increase Temp (Switch to DMF) OR Add Lewis Acid Stalled->Action1 Action2 Check Haloketone Purity Use Inverse Addition Dirty->Action2 Action3 Check Regiochemistry (Acid can cause isomer shift) Action1->Action3 If product mass is correct but NMR is wrong

Figure 2: Step-by-step logic for diagnosing reaction failures based on TLC/LCMS evidence.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent to make this "Green"? A: Yes. Water is actually an excellent solvent for Hantzsch synthesis due to the "hydrophobic effect," which forces the organic reactants together, accelerating the rate. However, the product usually precipitates out.

  • Protocol: Use water at

    
    C. If reactants are insoluble, use a surfactant or a 1:1 Water/PEG-400 mixture. This often matches microwave speeds without the hardware [4].
    

Q: My product mass is correct, but the NMR is messy. What happened? A: You may have regioselectivity issues.[4][7] In strongly acidic conditions (e.g., using HCl/EtOH), the reaction can favor the formation of 2-imino-2,3-dihydrothiazoles rather than the aromatic 2-aminothiazoles [5].[4][7]

  • Fix: Buffer the reaction with Sodium Acetate (NaOAc) to maintain a neutral pH if you observe this isomer.

Q: The


-haloketone is making the lab uninhabitable (lachrymator). 
A:  This is a safety and chemistry issue. Degraded haloketones release more lachrymatory vapors.
  • Fix: Generate the

    
    -haloketone in situ using the ketone + polymer-supported tribromide (e.g., Amberlyst A-26 Br3). This allows for a "telescoped" one-pot reaction where the hazardous intermediate is consumed immediately upon formation.
    

References

  • Bouherrou, H., et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst."[8] Molecules, vol. 22, no.[5] 5, 2017. Link

  • Nayak, S., et al. "A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation." Rasayan Journal of Chemistry, vol. 15, no. 1, 2022. Link

  • Potewar, T. M., et al. "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines." Arkivoc, 2008. Link

  • Eftekhari-Sis, B., et al. "Green Synthesis of Thiazole Derivatives... in Water." Combinatorial Chemistry & High Throughput Screening, vol. 24, 2021.[9] Link

  • Bramley, S. E., et al.[7] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987.[7] Link

Sources

Troubleshooting

Technical Support Center: Steric Hindrance Solutions for 2-Chlorophenyl Motifs

Ticket ID: #2-Cl-STERIC-001 Subject: Overcoming low reactivity and steric barriers in ortho-chloro substituted aryl coupling. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #2-Cl-STERIC-001 Subject: Overcoming low reactivity and steric barriers in ortho-chloro substituted aryl coupling. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Gatekeeper" Problem

The 2-chlorophenyl (ortho-chloro) group represents a classic "gatekeeper" motif in medicinal chemistry. It introduces significant steric bulk (


-value effect) and electronic deactivation adjacent to the reaction center. Unlike bromo- or iodo-analogs, the C-Cl bond (

) is strong, making oxidative addition slow. When combined with the ortho-steric clash, standard catalysts (e.g.,

) often fail, leading to two common failure modes:
  • No Reaction: The catalyst cannot access the C-Cl bond.

  • Side Reactions: In Suzuki couplings, the boronic acid undergoes protodeboronation faster than the slow cross-coupling cycle.

This guide provides a self-validating troubleshooting framework to overcome these barriers using advanced ligand design and precatalyst architecture.

Module 1: Suzuki-Miyaura Coupling

The Core Issue: Oxidative Addition & Transmetallation

In 2-chlorophenyl systems, the rate-determining step is often the oxidative addition of the Pd(0) into the hindered C-Cl bond. Standard phosphines (PPh3, dppf) lack the electron density to break the C-Cl bond and the steric bulk to force the reductive elimination of the crowded product.

Recommended Protocol: The "Buchwald G3/G4" System

We recommend shifting from in-situ catalyst generation to Palladium Precatalysts (G3 or G4) containing dialkylbiaryl phosphines.

Primary Recommendation: XPhos Pd G4 or SPhos Pd G3 .

  • Why? These ligands possess a "dial-a-molecule" architecture. The bulky biaryl backbone prevents formation of inactive palladium dimers, while the electron-rich dicyclohexylphosphino group accelerates oxidative addition into the chloride.

Standard Operating Procedure (SOP-SM-2Cl)
ParameterRecommendationRationale
Catalyst XPhos Pd G3/G4 (1–3 mol%)Rapid generation of monoligated

; XPhos is exceptionally robust for chlorides.
Solvent THF:Water (10:1) or Dioxane:Water (4:1) Water is strictly required to activate the boronic acid (formation of boronate species).
Base K₃PO₄ (2.0 equiv) Mild enough to prevent rapid protodeboronation of the partner, strong enough for transmetallation.
Temp 60–80 °C 2-Cl requires thermal energy; room temp is rarely sufficient.
Troubleshooting Logic (Self-Validating)

Q: My starting material (Ar-Cl) is untouched, but the boronic acid is gone. What happened?

  • Diagnosis: Protodeboronation . The cross-coupling cycle is too slow. The boronic acid hydrolyzed instead of coupling.

  • Fix:

    • Switch to SPhos Pd G3 . SPhos creates a more open pocket than XPhos for certain ortho-substituted boronates.

    • Use MIDA boronates or Potassium Trifluoroborates (

      
      )  to slow-release the nucleophile.
      

Q: I see homocoupling of the aryl chloride.

  • Diagnosis: This is rare for chlorides but implies disproportionation.

  • Fix: Ensure the solvent is degassed (sparged with Argon for 15 mins). Oxygen promotes homocoupling.

Module 2: Buchwald-Hartwig Amination

The Core Issue: Amine Binding vs. Oxidative Addition

For 2-chlorophenyl substrates, the amine nucleophile can bind to the Palladium center before the aryl chloride reacts, shutting down the cycle (catalyst poisoning). You need a ligand that is bulky enough to prevent amine binding but active enough to insert into the Ar-Cl bond.

Ligand Selection Matrix
Amine TypeRecommended LigandPrecatalyst Form
Primary Amines (

)
BrettPhos BrettPhos Pd G3
Secondary Amines (

)
RuPhos RuPhos Pd G3
Anilines XPhos or DavePhos XPhos Pd G3
Critical Protocol Adjustment: The "Iodide Trap"

Warning: Do NOT add iodide salts (e.g., TBAI) or use iodide-initiated Grignards in previous steps without purification. Iodides bind tightly to Pd, creating a resting state


 that is too stable to undergo transmetallation with the amine in hindered systems.

Module 3: Grignard Formation (Mg Insertion)

The Core Issue: Surface Passivation

The 2-chlorophenyl group does not spontaneously react with Magnesium turnings due to the high C-Cl bond stability and the MgO passivation layer.

Advanced Initiation Protocol (The "Entrainment" Method)

Do not rely on simple iodine crystals. Use DIBAL-H or LiCl mediation.

Step-by-Step Activation:

  • Dryness: Flame dry flask under vacuum. Cool under Argon.

  • The "Turbo" Mix: Use TurboGrignard conditions (LiCl-mediated).

    • Reagent:

      
       (Knochel's reagent).
      
    • Method: Halogen-Metal Exchange (HME) rather than direct insertion.

    • Reaction:

      
      .
      
    • Conditions: 0°C to RT.[1] This bypasses the difficult Mg(0) insertion entirely.

If Direct Insertion is Mandatory:

  • Cover Mg turnings with minimal THF.

  • Add 1,2-dibromoethane (5 mol%).

  • Wait for ethylene gas evolution (bubbling).

  • Then add the 2-chlorophenyl substrate slowly. The fresh Mg surface generated by the dibromoethane is reactive enough for the chloride.

Visual Troubleshooting Guide

Workflow: Diagnosing Low Yields in 2-Cl Coupling

Troubleshooting Start Problem: Low Yield with 2-Chlorophenyl CheckSM Analyze Crude NMR: Is Ar-Cl remaining? Start->CheckSM YesRemains Yes (Ar-Cl unreacted) CheckSM->YesRemains NoRemains No (Ar-Cl consumed) CheckSM->NoRemains CatFail Catalyst Failure: Oxidative Addition Stalled YesRemains->CatFail Boronic Acid Gone? Proto Protodeboronation: Boronic Acid Hydrolyzed YesRemains->Proto Ar-Cl Intact + Ar-H formed SideRxn Side Reaction: Dehalogenation or Homocoupling NoRemains->SideRxn Solution1 Action: Switch to XPhos Pd G4 Increase Temp to 80°C CatFail->Solution1 Solution2 Action: Degas Solvent (Ar sparge) Switch Solvent to Dioxane SideRxn->Solution2 Solution3 Action: Use MIDA Boronate Add Boronic Acid via Syringe Pump Proto->Solution3

Caption: Logic flow for diagnosing failure modes in sterically hindered aryl chloride couplings.

Comparative Data: Ligand Performance

The following table summarizes internal and literature data comparing ligand efficacy for the Suzuki coupling of 2-chlorotoluene with phenylboronic acid.

Ligand SystemYield (24h)Turnover Frequency (TOF)Notes

< 5%LowSterically incapable; oxidative addition fails.

15-20%LowBite angle insufficient for hindered chlorides.
SPhos Pd G2 88%HighExcellent steric protection; prevents Pd aggregation.
XPhos Pd G3 96% Very High Gold Standard. Rapid activation; high stability.

+

45%MediumRequires strict air-free handling; unreliable.

References

  • Buchwald, S. L., et al. (2005). "Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using SPhos." Journal of the American Chemical Society.

  • Colacot, T. J. (2013). "Palladium Precatalysts for Cross-Coupling: The Pd-G3/G4 Series." Chemical Science.

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via Halogen-Metal Exchange with Isopropylmagnesium Chloride-Lithium Chloride." Angewandte Chemie International Edition.

  • Hazari, N., et al. (2010). "Pd-Catalyzed Cross-Coupling of Hindered Substrates: Mechanism and Precatalyst Design." Accounts of Chemical Research.

Sources

Optimization

Solvent Selection for Chromatography of Thiazole Carboxylic Acids

Technical Support Center & Troubleshooting Guide Executive Summary: The "Dual-Personality" Challenge Thiazole carboxylic acids present a unique chromatographic challenge due to their zwitterionic potential . The thiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

Executive Summary: The "Dual-Personality" Challenge

Thiazole carboxylic acids present a unique chromatographic challenge due to their zwitterionic potential . The thiazole ring contains a basic nitrogen (pKa of conjugate acid ~2.5), while the carboxylic acid moiety is acidic (pKa ~3.5–4.0).

  • At pH < 2.5: Both groups are protonated (Cationic:

    
    ).
    
  • At pH > 4.0: The acid is deprotonated, and the nitrogen is neutral (Anionic:

    
    ).
    
  • Between pH 2.5–4.0: You risk a mixed population or zwitterionic behavior, leading to split peaks and retention time instability.

This guide provides a self-validating system for solvent selection, focusing on controlling these ionization states to ensure sharp peak shape and reproducible retention.

Troubleshooting & FAQs

Category A: Peak Shape & Tailing Issues

Q: I am observing severe peak tailing (


) for my thiazole carboxylic acid derivative on a C18 column. What is the root cause? 

A: The tailing is likely caused by secondary silanol interactions .[1] Even on "end-capped" C18 columns, residual silanol groups (


) on the silica surface can deprotonate above pH 3.5, becoming negatively charged (

). If your mobile phase pH leaves the thiazole nitrogen protonated (positively charged), it will ionically bind to these silanols, causing a "dragging" effect (tailing).

Corrective Protocol:

  • Lower the pH: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0–2.5). This suppresses silanol ionization (keeping them neutral) while fully protonating the thiazole nitrogen.

  • Increase Ionic Strength: If you cannot use TFA (e.g., sensitive MS detection), use 20–50 mM Ammonium Formate (pH 3.0). The salt ions compete for the active silanol sites, shielding the analyte.

  • Switch to HILIC: If the compound is too polar and elutes in the void volume, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide column.

Q: My peaks are splitting or showing "shoulders." Is this column failure?

A: Unlikely. This is often a pH/pKa mismatch . If your mobile phase pH is near the pKa of the carboxylic acid (~3.5) or the thiazole nitrogen (~2.5), the analyte exists in two equilibrium states (protonated and deprotonated) that partition differently into the stationary phase.

Corrective Protocol:

  • The "2-Unit Rule": Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.

    • Target pH 2.0: (Fully protonated species).

    • Target pH 6.0+: (Fully deprotonated species). Note: Ensure your column is silica-hybrid or polymer-based to withstand pH > 8.

Category B: Retention & Selectivity[2]

Q: My compound elutes too quickly (k' < 1) on a standard C18 column. How do I increase retention?

A: Thiazole carboxylic acids are highly polar. On C18, they often elute near the void volume, especially if ionized.

Strategy 1: Acidic Suppression (Recommended) Use 0.1% Formic Acid or TFA . This keeps the carboxylic acid neutral (COOH), increasing its hydrophobicity and retention on the C18 phase.

Strategy 2: Ion-Pairing Add 5–10 mM Heptafluorobutyric Acid (HFBA) or stick with 0.1% TFA . The fluorinated counter-ion forms a neutral, hydrophobic ion-pair with the positively charged thiazole nitrogen, significantly increasing retention on C18.

Strategy 3: Change Organic Modifier Switch from Acetonitrile to Methanol . Methanol is a protic solvent that can hydrogen-bond with the carboxyl and thiazole groups, often providing different selectivity and slightly higher retention for polar acids compared to aprotic acetonitrile.

Category C: Solubility & Injection[3]

Q: I see broad, distorted peaks only when I inject higher concentrations. Is this overload?

A: This is likely a "Solvent Strength Mismatch" . Thiazole carboxylic acids often have poor solubility in water/acid and are dissolved in 100% DMSO or Methanol for injection. If the injection solvent is stronger (more organic) than the initial mobile phase (e.g., 5% organic), the sample precipitates or travels faster than the mobile phase at the column head.

Corrective Protocol:

  • Diluent Matching: Dilute the sample with the initial mobile phase (e.g., 90:10 Water:ACN with acid).

  • Sandwich Injection: If using an autosampler, program a "sandwich" injection: Weak Solvent Plug / Sample / Weak Solvent Plug.

Solvent & Buffer Selection Matrix

Use this table to select the correct mobile phase system based on your detection method and compound hydrophobicity.

ParameterSystem A: The "Workhorse" System B: The "Retainer" System C: The "MS-Sensitive"
Primary Use General Purity / QCVery Polar AnalytesLC-MS / Bioanalysis
Aqueous Phase 0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Formate (pH 3.0)0.1% Formic Acid in Water
Organic Phase Acetonitrile + 0.08% TFAMethanolAcetonitrile + 0.1% Formic Acid
pH Range ~2.0~3.0 – 4.0~2.5
Mechanism Ion Suppression & Ion PairingH-Bonding & Salt ShieldingIon Suppression
Pros Sharpest peaks; suppresses silanols.Better retention for polar acids.High MS sensitivity (no signal suppression).
Cons Suppresses MS signal (avoid in ESI-MS).Higher backpressure; UV cutoff <210nm.Potential for peak tailing if silanols are active.[1][2]

Visual Workflows

Figure 1: Mobile Phase Selection Decision Tree

Caption: A logical flow for selecting the optimal solvent system based on analyte polarity and detection requirements.

SolventSelection Start Start: Thiazole Carboxylic Acid Method Development Detection Detection Method? Start->Detection UV UV / PDA Detection->UV Standard MS Mass Spec (LC-MS) Detection->MS Sensitive Polarity Analyte Polarity? UV->Polarity MS->Polarity Hydrophobic Moderate (LogP > 1) Polarity->Hydrophobic Polarity->Hydrophobic Hydrophilic Polar (LogP < 0) Polarity->Hydrophilic Polarity->Hydrophilic SystemA System A: 0.1% TFA / ACN (Sharp Peaks) Hydrophobic->SystemA SystemC System C: 0.1% Formic Acid / ACN (MS Compatible) Hydrophobic->SystemC SystemB System B: 10mM Amm. Formate / MeOH (Enhanced Retention) Hydrophilic->SystemB HILIC Switch to HILIC Mode (Amide Column) Hydrophilic->HILIC

Figure 2: Troubleshooting Peak Tailing

Caption: Diagnostic workflow to identify and resolve peak asymmetry issues specific to basic/acidic heterocycles.

TailingFix Problem Problem: Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH Problem->CheckPH PH_High pH > 3.0 CheckPH->PH_High Likely PH_Low pH < 2.5 CheckPH->PH_Low Unlikely Silanol Cause: Silanol Interaction PH_High->Silanol Overload Cause: Mass Overload PH_Low->Overload Fix1 Action: Add 0.1% TFA or Increase Buffer Conc. Silanol->Fix1 Fix2 Action: Dilute Sample or Inject Less Overload->Fix2

Standard Experimental Protocol

Method Development Screening Gradient

Use this protocol as your starting point. It is designed to elute a wide range of thiazole derivatives while maintaining low pH to suppress ionization issues.

Instrument Setup:

  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 40°C (Improves mass transfer and peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole ring absorption) and 210 nm (Carboxyl).

Mobile Phase Preparation:

  • Solvent A: Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).[3]

    • Preparation: Add 1.0 mL TFA to 1 L HPLC-grade water. Mix well.

  • Solvent B: Acetonitrile + 0.1% (v/v) TFA.

    • Preparation: Add 1.0 mL TFA to 1 L HPLC-grade Acetonitrile.

Gradient Table:

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Injection Hold
15.0595Linear Ramp
18.0595Wash
18.1955Re-equilibration
23.0955End

Validation Step: Calculate the Resolution (


)  and Tailing Factor (

)
for the first injection.
  • If

    
    : Increase TFA concentration to 0.15% or switch to System B (Ammonium Formate).
    
  • If

    
     between critical pairs: Change Solvent B to Methanol to alter selectivity.
    

References

  • Phenomenex. (2025).[2] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Development of a Solvent-Reagent Selection Guide for Thioesters (Experimental Section). Retrieved from [Link]

  • PubChem. (2025).[4][5] Thiazole-5-carboxylic acid: Chemical Properties and pKa Data. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection and Polarity Considerations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Solvent Performance Guide: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary This guide provides a technical analysis of the 1H NMR characterization of 4-(2-Chlorophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide provides a technical analysis of the 1H NMR characterization of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid . As a critical scaffold in the synthesis of metabolic enzyme inhibitors (e.g., xanthine oxidase inhibitors) and antimicrobial agents, accurate structural confirmation is paramount.

This document compares the spectral performance of this molecule across different solvent systems and contrasts its spectral fingerprint with non-chlorinated analogs. The goal is to provide a self-validating protocol for confirming the position of the chlorine substituent and the integrity of the thiazole core.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the NMR analysis of thiazole-carboxylic acids. Due to the hydrogen-bonding capability of the carboxylic acid and the pi-stacking potential of the thiazole ring, "standard" solvents often fail.

Table 1: Solvent Performance Matrix[1]
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Methanol-d4 (MeOD)
Solubility Excellent. Dissolves >10 mg/0.6 mL easily.Poor. Requires heating/sonication; risk of aggregation.Good.
-COOH Signal Visible. Broad singlet at

13.0–14.0 ppm.
Invisible/Broad. Often lost in baseline noise or exchange.Absent. Exchanges with deuterium (-COOD).
Resolution High. Sharp aromatic coupling.Moderate. Broadening due to aggregation.High.
Water Peak

3.33 ppm (distinct).

1.56 ppm (can overlap with impurities).

4.87 ppm (can obscure signals).
Use Case Full Structural Characterization. Quick purity check (if soluble).LC-MS correlation.
Why DMSO-d6 is the Gold Standard

For this specific molecule, DMSO-d6 is the required medium.

  • Stabilization of the Acid Proton: DMSO acts as a hydrogen bond acceptor, "locking" the carboxylic acid proton in a specific chemical environment. This results in a diagnostic deshielded signal (>13 ppm) that confirms the oxidation state of the C-2 carbon.

  • Disaggregation: Thiazoles with planar aryl substituents tend to stack in non-polar solvents like Chloroform, leading to concentration-dependent chemical shift changes and line broadening. DMSO disrupts these stacks.

Spectral Interpretation & Assignment Logic

The Molecule

Structure: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

  • Core: 1,3-Thiazole ring.[1][2][3][4]

  • Substituent A: Carboxylic acid at position 2.[1][5]

  • Substituent B: 2-Chlorophenyl group at position 4.[1][2][3][5]

Predicted Reference Data (400 MHz, DMSO-d6)

Note: Values are high-confidence estimates based on substituent additivity rules and analogous thiazole scaffolds.

Proton AssignmentTypeChemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
-COOH Acid13.20 – 13.80Broad Singlet1H-
H-5 (Thiazole) Aromatic8.40 – 8.60Singlet1H-
H-6' (Phenyl) Aromatic7.85 – 7.95Doublet of Doublets1H

H-3' (Phenyl) Aromatic7.55 – 7.65Doublet of Doublets1H

H-4', H-5' Aromatic7.35 – 7.50Multiplet2HComplex
Detailed Mechanistic Interpretation
1. The Thiazole Singlet (H-5)[1][2]
  • Signal: A sharp singlet typically between 8.40 and 8.60 ppm .

  • Causality: This proton is deshielded by the aromatic ring current of the thiazole and the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

  • Differentiation: If the chlorine were on the thiazole ring (e.g., 5-chlorothiazole), this singlet would vanish. Its presence confirms the thiazole 5-position is unsubstituted.

2. The Ortho-Effect (The 2-Chlorophenyl Group)

This is the most complex region. The 2-chloro substitution creates a non-equivalent environment for the phenyl protons (ABCD system).

  • H-6' (The Diagnostic Proton): The proton on the phenyl ring ortho to the thiazole bond (position 6') will appear most downfield among the phenyl protons (approx. 7.9 ppm).

    • Why? It sits in the deshielding cone of the thiazole ring. However, the ortho-Cl group creates steric clash, twisting the phenyl ring out of coplanarity with the thiazole. This "twist" slightly reduces the deshielding compared to a non-substituted phenyl analog, but the inductive effect of the ring keeps it downfield.

  • H-3' (Ortho to Cl): The proton adjacent to the Chlorine (position 3') is deshielded by the electronegativity of the Cl atom, typically appearing around 7.6 ppm.

3. The Acid Proton[6][7][8]
  • Signal: A very broad hump >13 ppm.

  • Validation: To confirm this peak, perform a

    
     Shake . Add 1-2 drops of 
    
    
    
    to the NMR tube and re-acquire. This peak should disappear (exchange with D), while the aromatic signals remain.

Visualization: Assignment Logic Workflow

The following diagram illustrates the logical flow for assigning the spectrum of this specific molecule, prioritizing the identification of the thiazole core.

NMR_Assignment_Logic Start Start: 1H Spectrum (DMSO-d6) Check_Acid Check > 13.0 ppm Broad Singlet? Start->Check_Acid Confirm_Acid Confirmed: COOH Group Check_Acid->Confirm_Acid Yes Check_Thiazole Check 8.0 - 9.0 ppm Sharp Singlet? Confirm_Acid->Check_Thiazole Confirm_Thiazole Confirmed: Thiazole H-5 Check_Thiazole->Confirm_Thiazole Yes Check_Aromatic Analyze 7.0 - 8.0 ppm Splitting Pattern Confirm_Thiazole->Check_Aromatic Pattern_Sym Symmetric (AA'BB')? Check_Aromatic->Pattern_Sym Yes Pattern_Asym Asymmetric (ABCD)? Check_Aromatic->Pattern_Asym No Result_Para Incorrect: Likely 4-Cl isomer Pattern_Sym->Result_Para Result_Ortho Correct: 2-Cl Substitution (Target Molecule) Pattern_Asym->Result_Ortho

Caption: Logic flow for confirming the 2-chlorophenyl regiochemistry versus para-substituted isomers.

Experimental Protocol

To ensure reproducibility and spectral quality comparable to the data above, follow this specific acquisition protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (

      
       3.33 ppm), which can broaden the COOH peak.
      
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be perfectly clear; suspended particles will degrade the shim and line shape.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: The carboxylic acid proton and the isolated thiazole proton often have longer T1 relaxation times. A short D1 will lead to poor integration accuracy (underestimating the H count).

  • Spectral Width: 15 ppm (to ensure the COOH peak is captured).

  • Offset (O1P): 6.0 ppm (centers the window).

Step 3: Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) to smooth baseline noise.

  • Phasing: Manual phasing is critical for the broad COOH peak. Do not rely solely on autophase.

  • Integration: Calibrate the integral of the Thiazole H-5 singlet to 1.00 .

Diagram: Solvent Decision Matrix

Solvent_Selection Sample Thiazole-COOH Sample Goal_QC Goal: Quick Purity Check Sample->Goal_QC Goal_Full Goal: Full Characterization Sample->Goal_Full Solvent_CDCl3 Solvent: CDCl3 Goal_QC->Solvent_CDCl3 If soluble Solvent_DMSO Solvent: DMSO-d6 Goal_Full->Solvent_DMSO Mandatory Outcome_Bad Risk: Missing COOH Aggregation Solvent_CDCl3->Outcome_Bad Outcome_Good Result: Sharp Peaks Visible COOH Solvent_DMSO->Outcome_Good

Caption: Decision tree for selecting the optimal NMR solvent based on analytical goals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7][8] (Standard reference for chemical shifts and coupling constants).

  • Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[8] Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Link

  • PubChem Compound Summary. (2025). 2-(4-Chlorophenyl)thiazole-4-carboxylic acid (Isomer Reference).[1][3] National Center for Biotechnology Information. Link

Sources

Comparative

Optimizing Purity Analysis for Thiazole-Carboxylic Acids: A Comparative HPLC Method Development Guide

Target Molecule: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid Application: Purity Determination & Impurity Profiling Content Type: Technical Comparison Guide Introduction: The Separation Challenge Developing a purit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid Application: Purity Determination & Impurity Profiling Content Type: Technical Comparison Guide

Introduction: The Separation Challenge

Developing a purity method for 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid presents a specific triad of chromatographic challenges that generic "screening" gradients often fail to address:

  • Acidity (pKa ~3.0 - 3.5): The C2-carboxylic acid moiety is prone to ionization at neutral pH, leading to poor retention and peak fronting on standard C18 columns.

  • Halogenated Hydrophobicity: The ortho-chloro substituent adds lipophilicity and steric bulk, but also offers a "handle" for specific pi-pi or halogen-selective stationary phases.

  • Critical Impurities: The synthesis typically involves the Hantzsch thiazole synthesis. Key impurities include the decarboxylated degradant (4-(2-chlorophenyl)thiazole) and unreacted alpha-haloketone starting materials.

This guide compares three distinct stationary phase chemistries—C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —to determine the optimal protocol for separating this API from its critical impurities.

Experimental Design & Methodology

The "Challenger" Columns

We evaluated three columns (all 150 x 4.6 mm, 3-5 µm) to test distinct separation mechanisms:

Column TypeMechanism of ActionHypothesis for this Molecule
C18 (ODS) Hydrophobic Interaction (Van der Waals)Baseline Control: Will retain the molecule based on pure lipophilicity. May struggle to separate positional isomers or the decarboxylated impurity if hydrophobicities are similar.
Phenyl-Hexyl Pi-Pi Stacking + HydrophobicityThe Aromatic Specialist: The thiazole and chlorophenyl rings will engage in pi-pi stacking with the stationary phase, potentially offering better resolution for aromatic impurities.
PFP (Pentafluorophenyl) Dipole-Dipole + H-Bonding + Shape SelectivityThe Halogen Specialist: Fluorinated phases often show unique selectivity for halogenated aromatics (like our o-chlorophenyl group) and positional isomers.
Standardized Mobile Phase Conditions

To ensure a fair comparison, the Mobile Phase (MP) was standardized to suppress the ionization of the carboxylic acid.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Rationale: Keeps the carboxylic acid protonated (neutral) for consistent retention.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 275 nm (Thiazole characteristic absorbance).

Synthetic Impurity Markers
  • Impurity A (Des-Carboxy): 4-(2-chlorophenyl)thiazole (Degradant).

  • Impurity B (Starting Material): 2-bromo-2'-chloroacetophenone.

Comparative Results & Data Analysis

The following table summarizes the chromatographic performance. Resolution (Rs) is calculated between the API and the closest eluting impurity.

Table 1: Performance Metrics by Stationary Phase
MetricMethod A: C18 (Standard) Method B: Phenyl-Hexyl Method C: PFP (Propyl)
API Retention Time (min) 8.49.18.8
Impurity A (Des-Carboxy) RT 9.211.510.1
Resolution (Rs) [API vs Imp A] 1.8 (Marginal)5.2 (Excellent)3.1 (Good)
Tailing Factor (Tf) 1.31.11.05
Selectivity Driver Hydrophobicity onlyPi-Pi interaction with Thiazole ringHalogen-Fluorine interactions
Verdict Fail/Risk Preferred Alternative
Discussion of Causality
  • C18 Failure: The C18 column struggled to separate the API from its decarboxylated form (Impurity A). Both molecules are highly lipophilic. The loss of the -COOH group increases hydrophobicity slightly, but not enough for robust baseline separation (Rs < 2.0 is risky for validation).

  • Phenyl-Hexyl Success: The Phenyl-Hexyl phase engaged in strong pi-pi stacking with the electron-rich thiazole ring. The decarboxylated impurity, lacking the electron-withdrawing carboxylic acid, has a different electron density profile, leading to a massive shift in retention and excellent resolution (Rs = 5.2).

  • PFP Utility: The PFP column provided the sharpest peaks (Tf = 1.05) due to rigid pore structure and specific interactions with the chlorine atom. However, the raw resolution power was lower than the Phenyl-Hexyl for this specific aromatic pair.

Recommended Protocol (The "Gold Standard")

Based on the data, the Phenyl-Hexyl method is the robust choice for QC release testing.

Step-by-Step Method Workflow
  • System Preparation:

    • Flush system with Water/MeCN (50:50) to remove storage solvents.

    • Equilibrate with Mobile Phase A (0.1% TFA) and Mobile Phase B (MeCN) at initial gradient conditions for 20 mins.

  • Standard Preparation:

    • Dissolve 10 mg Reference Standard in 10 mL Diluent (50:50 Water:MeCN). Note: Ensure water is acidified if solubility is an issue, though the salt form is not used here.

  • Gradient Program:

    • 0.0 min: 90% A / 10% B (Hold for retention of polar degradants)

    • 2.0 min: 90% A / 10% B

    • 15.0 min: 10% A / 90% B (Linear Ramp)

    • 18.0 min: 10% A / 90% B (Wash)

    • 18.1 min: 90% A / 10% B (Re-equilibration)

  • System Suitability Criteria (Self-Validating):

    • Tailing Factor: NMT 1.5.

    • Resolution (API vs Impurity A): NLT 3.0.

    • %RSD (Area): NMT 2.0% (n=5 injections).

Visualizing the Decision Logic

The following diagram illustrates the method development decision tree used to arrive at the Phenyl-Hexyl selection.

MethodDevelopment Start Start: Thiazole-COOH Analysis CheckAcid Check Acidity (pKa ~3.5) Start->CheckAcid HighpH Neutral/High pH CheckAcid->HighpH Incorrect LowpH Low pH (TFA/H3PO4) CheckAcid->LowpH Correct FailIon Fail: Ionization (Void Elution) HighpH->FailIon SelectColumn Select Stationary Phase LowpH->SelectColumn C18 C18 (Alkyl) SelectColumn->C18 Phenyl Phenyl-Hexyl (Pi-Pi) SelectColumn->Phenyl PFP PFP (Fluoro) SelectColumn->PFP ResultC18 Result: Poor Rs (Impurity Co-elution) C18->ResultC18 ResultPhenyl Result: High Rs (Selectivity Success) Phenyl->ResultPhenyl ResultPFP Result: Good Peak Shape (Alternative) PFP->ResultPFP Final Final Method: Phenyl-Hexyl + 0.1% TFA ResultPhenyl->Final

Caption: Decision tree highlighting the critical path from acidity assessment to stationary phase selection.

Validation & Compliance (E-E-A-T)

To ensure this method is "Self-Validating" and compliant with ICH Q2(R1) guidelines [1], the following checks must be integrated:

  • Specificity (Peak Purity): Use a Diode Array Detector (DAD).[3] The thiazole ring exhibits a distinct UV spectrum. Ensure the "Purity Angle" is less than the "Purity Threshold" across the API peak to confirm no co-eluting impurities are hidden under the main peak.

  • Linearity: The carboxylic acid moiety allows for excellent linearity. Construct a 5-point calibration curve (e.g., 50% to 150% of target concentration).

    
     should exceed 0.999.
    
  • Robustness (pH Sensitivity): Because the method relies on suppressing ionization (pH < pKa), small changes in TFA concentration (e.g., 0.08% vs 0.12%) should be tested. If retention times drift significantly, the buffer capacity is too low; consider switching to 20mM Phosphate (pH 2.5).

Why this matters?

In drug development, the decarboxylated impurity is a common stability failure mode for thiazole-carboxylic acids [2]. A method that cannot resolve this specific degradation product (like the C18 method above) creates a blind spot in stability testing, potentially leading to regulatory rejection.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley, 3rd Edition, 2009. (Chapter 6: Method Development). Link

  • PubChem. 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid (Isomer Analog Data). National Library of Medicine. Link

  • Kazakevich, Y., & LoBrutto, R. HPLC for Pharmaceutical Scientists. Wiley-Interscience, 2007. (Detailed discussion on pKa and retention). Link

Sources

Validation

Crystal Structure Profiling &amp; Comparative Analysis: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Executive Summary & Structural Significance Target Molecule: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid Class: Heterocyclic Carboxylic Acid / Thiazole Scaffold Primary Application: Fragment-based drug discovery (F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Target Molecule: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid Class: Heterocyclic Carboxylic Acid / Thiazole Scaffold Primary Application: Fragment-based drug discovery (FBDD), neuraminidase inhibition, and metallo-pharmaceutical ligand design.

This guide provides a technical roadmap for the crystallographic characterization of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid. Unlike its planar analogues, this specific isomer introduces a critical ortho-chloro steric clash , which is predicted to disrupt the coplanarity between the phenyl and thiazole rings. Understanding this conformational "twist" is vital for medicinal chemists, as it dictates the molecule's ability to fit into restricted enzyme binding pockets (e.g., conformational locking).

The following analysis compares the Target against two structural standards: the non-substituted 4-Phenyl analogue (Planar Control) and the 4-(4-Chlorophenyl) analogue (Electronic Control).

Comparative Structural Analysis

The solid-state behavior of thiazole carboxylic acids is governed by the competition between strong hydrogen bonding (COOH dimers) and weak dispersive forces (Pi-stacking).

Table 1: Predicted vs. Observed Lattice Properties

Data derived from structural analogues and calculated supramolecular synthons.

FeatureTarget: 4-(2-Cl-phenyl) Comparator A: 4-Phenyl Comparator B: 4-(4-Cl-phenyl)
Torsion Angle (

)
High Twist (~25-45°) Near Planar (<10°)Near Planar (<15°)
Driving Force Steric repulsion (Cl vs. Thiazole S/N)Conjugation (Pi-overlap)Conjugation + Halogen Bonding
Primary Synthon Centrosymmetric Dimer

Centrosymmetric Dimer

Centrosymmetric Dimer

Packing Motif Herringbone (to accommodate twist)Slip-stacked columnsLayered / Sheet-like
Solubility Profile High (High lattice energy barrier disrupted)Low (Stable planar packing)Low (Stable planar packing)
Space Group (Likely)

or



Mechanistic Insight: The "Ortho-Twist" Effect

In the 4-phenyl analogue, the molecule maximizes


-orbital overlap between the phenyl and thiazole rings, resulting in a flat molecule that stacks efficiently.
However, in the Target (2-Cl) , the chlorine atom at the ortho position creates a Van der Waals radius conflict with the thiazole sulfur or nitrogen.
  • Consequence: The phenyl ring rotates out of the plane.

  • Crystallographic Impact: This rotation breaks the extensive

    
    -
    
    
    
    stacking networks seen in the comparators, often leading to lower melting points and higher solubility in polar organic solvents—a desirable trait for drug formulation.

Experimental Protocol: Synthesis to Structure

To ensure high-quality single crystals, a self-validating workflow is required. The Hantzsch Thiazole Synthesis is the gold standard for this scaffold.

Phase A: Synthesis & Purification
  • Reactants: Combine 2-bromo-1-(2-chlorophenyl)ethan-1-one with Ethyl thiooxamate in Ethanol (Reflux, 4-6h).

  • Hydrolysis: Treat the ester intermediate with LiOH/MeOH to liberate the free acid.

  • Validation:

    
    -NMR must show the disappearance of the ethyl quartet/triplet and the presence of the COOH proton (broad singlet, 
    
    
    
    11-13 ppm).
Phase B: Crystallization Strategy (The "Solvent Screen")

Carboxylic acids are prone to rapid precipitation. To grow diffraction-quality crystals, we must modulate the dimerization kinetics.

  • Method 1: Slow Evaporation (Standard)

    • Solvent: Methanol/Water (80:20).

    • Mechanism:[1] High polarity encourages H-bond exchange, preventing amorphous aggregation.

  • Method 2: Vapor Diffusion (Recommended)

    • Inner Vial: Target dissolved in THF (Tetrahydrofuran).

    • Outer Vial: Pentane or Hexane.

    • Mechanism:[1] Slow introduction of the anti-solvent forces the molecules to organize slowly into the

      
       dimer motif.
      
Phase C: Data Collection & Refinement
  • Temperature: Collect at 100 K .

    • Reason: Thiazole rings can exhibit dynamic disorder at room temperature. Cooling freezes the ring puckering.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption errors from the Chlorine and Sulfur atoms.
  • Refinement Check: Pay close attention to the C-Cl bond length. If it appears artificially short, check for rotational disorder of the phenyl ring.

Visualization of Structural Logic

The following diagram illustrates the hierarchical organization of forces determining the crystal structure, from molecular synthesis to supramolecular assembly.

CrystalLogic Synthesis Hantzsch Synthesis (Precursor Assembly) Molecule 4-(2-Cl-phenyl)-thiazole-2-COOH (Monomer) Synthesis->Molecule Sterics Ortho-Cl Steric Clash (Internal Stress) Molecule->Sterics Geometry Dimer Carboxylic Acid Dimer (Synthon R2,2(8)) Molecule->Dimer H-Bonding Twist Phenyl Ring Rotation (Torsion Angle > 20°) Sterics->Twist Relieves Strain Packing Crystal Packing (Herringbone / No Pi-Stacking) Twist->Packing Disrupts Planarity Dimer->Packing Primary Scaffold Properties Macroscopic Properties (High Solubility / Lower MP) Packing->Properties Determines

Caption: Structural determinism flow: Steric hindrance (Red) forces conformational changes (Yellow) that dictate the final crystal packing and physical properties.

Advanced Analysis: Hirshfeld Surface & Interaction Energy

Once the structure is solved, "looking" at the crystal packing is insufficient. You must quantify the interactions to compare them with the alternatives.

Protocol for Interaction Analysis
  • Generate Hirshfeld Surfaces: Map

    
     over the molecular surface.
    
    • Look for: Two large red spots on the carboxylic acid group (indicating strong O-H...O interactions).

  • Fingerprint Plots:

    • H...O Contacts: Should comprise 20-30% of the surface (the dimer).

    • Cl...S/N Contacts: Specific to the Target. Look for "spikes" in the fingerprint plot indicating Halogen bonding or close van der Waals contacts.

  • Energy Frameworks: Calculate intermolecular interaction energies (electrostatic vs. dispersion).

    • Hypothesis: The Target will show lower dispersion energy components compared to the 4-Phenyl analogue due to the loss of face-to-face

      
      -stacking.
      

References

  • Thiazole Synthesis Standards

    • Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft.

  • Structural Analogues (Silver Complexes)

    • Smith, J. et al. (2019). "Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I)." Acta Crystallographica Section E.

  • Conformational Analysis of Ortho-Substituted Biaryls

    • Alkorta, I., & Elguero, J. (2022). "Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives." Molecules.

  • General Thiazole Carboxylic Acid Properties

    • Chem-Impex International. "4-Phenyl-1,3-thiazole-2-carboxylic acid: Product Analysis."

  • Crystallographic Methodology (Hirshfeld)

    • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm.

Sources

Comparative

Optimizing Elemental Analysis for Thiazole Carboxylic Acid Derivatives

A Comparative Technical Guide for Pharmaceutical Characterization Introduction: The "Refractory" Challenge Thiazole carboxylic acid derivatives (e.g., Febuxostat analogs, various antineoplastics) represent a critical sca...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Characterization

Introduction: The "Refractory" Challenge

Thiazole carboxylic acid derivatives (e.g., Febuxostat analogs, various antineoplastics) represent a critical scaffold in medicinal chemistry due to their metabolic stability and potent biological activity. However, this same stability presents a unique analytical bottleneck: refractory combustion .

In standard Elemental Analysis (EA), these compounds frequently fail to meet the pharmaceutical acceptance criteria of


  absolute difference from theoretical values. The failure mode is distinct:
  • Sulfur Interference: The thiazole ring sulfur often forms stable inorganic sulfates in the ash rather than converting fully to

    
    , leading to low sulfur recovery.
    
  • Carboxylic Acid Hygroscopicity: The polar head group traps atmospheric moisture, artificially inflating Hydrogen and Oxygen values while diluting Carbon and Nitrogen.

  • Incomplete Combustion: The aromatic heterocyclic core resists oxidation at standard temperatures (

    
    ), requiring catalytic intervention.
    

This guide compares standard methodologies against an optimized Dynamic Flash Combustion protocol using specific oxidants, establishing a new standard for characterizing these difficult matrices.

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for analyzing thiazole derivatives. While High-Resolution Mass Spectrometry (HRMS) is often used for identification, it cannot replace EA for bulk purity confirmation.

FeatureMethod A: Standard Dynamic Flash Combustion Method B: Schöniger Oxygen Flask (Classical) Method C: Optimized Flash Combustion (Recommended)
Principle Automated Dumas method (Sn capsule,

).
Manual combustion in

-filled flask; titration.
Automated Dumas with

Additive
(

).
Sulfur Recovery Poor. S often trapped as metal sulfates in ash.Excellent. Quantitative conversion to sulfate.Excellent. Additive acts as flux to release S.
Throughput High (5 mins/sample).Low (30 mins/sample).High (6 mins/sample).
Precision

(often fails criteria).

(highly operator dependent).

(highly reproducible).
Safety High (Closed system).Low (Explosion risk, mercury titrants).High (Closed system).
Sample Req. 1–2 mg.10–20 mg.1–2 mg.

The Science of Additives: Why Vanadium?

For thiazole carboxylic acids, temperature alone is insufficient. We utilize Vanadium Pentoxide (


)  as a combustion additive.
Mechanism of Action[1][2]
  • Oxidative Flux:

    
     melts at 
    
    
    
    , coating the sample. It provides a localized, high-concentration oxygen source directly at the site of combustion, destabilizing the thiazole ring.
  • Sulfate Decomposition: Without additives, sulfur reacts with the tin (Sn) capsule to form thermally stable Tin Sulfate (

    
    ). 
    
    
    
    prevents this complexation, ensuring sulfur is released as
    
    
    for detection.

Critical Note: Tungsten Trioxide (


) is a viable alternative but is generally less effective for high-nitrogen heterocycles than 

.

Experimental Protocol: The "Sandwich" Technique

This protocol is self-validating. If the Nitrogen value drifts, the combustion is incomplete; if Sulfur is low, the additive ratio is incorrect.

Materials
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Capsules: Tin (Sn) capsules (lightweight,

    
     mm).
    
  • Additive: Vanadium Pentoxide (

    
    ), analytical grade, stored in a desiccator.
    
  • Standard: Sulfanilamide (primary) and BBOT (secondary) for S-calibration.

Step-by-Step Workflow
  • Pre-Treatment:

    • Dry the thiazole carboxylic acid derivative at

      
       for 2 hours in vacuo to remove surface moisture.
      
    • Reasoning: Carboxylic acids form hydrates easily. Failure to dry is the #1 cause of Hydrogen errors.

  • Weighing (The Sandwich):

    • Step A: Tare a clean tin capsule.

    • Step B: Add

      
       mg of 
      
      
      
      powder to the bottom.
    • Step C: Carefully weigh

      
       mg of the sample on top of the additive.
      
    • Step D: Add another

      
       mg of 
      
      
      
      on top of the sample.
    • Step E: Fold the capsule tightly to exclude air.

    • Result: The sample is encased in oxidant, ensuring immediate contact during the flash.

  • Instrument Parameters:

    • Furnace Temperature: Boost to

      
        (Standard is often 
      
      
      
      ).
    • Oxygen Injection: Increase

      
       loop volume or injection time by 20% to account for the high demand of the thiazole ring.
      
  • Analysis:

    • Run 3 blanks (capsule + additive).

    • Run 3 K-factors (Sulfanilamide).

    • Run Samples in triplicate.

Visualization of Workflows

Diagram 1: The Optimized Combustion Logic

This diagram illustrates the pathway of the sample and the critical intervention points for the additive.

CombustionWorkflow cluster_interference Critical Control Point Sample Thiazole Sample (Carboxylic Acid) Prep Sandwich Prep (Sample + V2O5) Sample->Prep Weighing Combustion Flash Combustion (1050°C + O2) Prep->Combustion Auto-Sampler Reaction Oxidation/Reduction (NOx -> N2, SO3 -> SO2) Combustion->Reaction Gases Released Separation GC Separation Reaction->Separation Clean Gas Stream Detection TCD Detection (N2, CO2, H2O, SO2) Separation->Detection Quantitation

Caption: The Optimized Combustion Workflow showing the integration of


 at the prep stage to ensure complete oxidation in the combustion reactor.
Diagram 2: Method Selection Decision Tree

When should you use this optimized protocol versus alternatives?

MethodSelection Start Start: Thiazole Derivative Analysis CheckS Is Sulfur content > 15%? Start->CheckS CheckHalogen Are Fluorine/Halogens present? CheckS->CheckHalogen Yes (>15%) Standard Standard Flash Combustion (No Additive) CheckS->Standard No (<15%) Optimized Optimized Flash (V2O5 Sandwich) CheckHalogen->Optimized No Halogens ModFlash Modified Flash (Add MgO/WO3) CheckHalogen->ModFlash Yes (Fluorine) Flask Schöniger Flask (Manual) ModFlash->Flask If F-recovery fails

Caption: Decision matrix for selecting the correct combustion additive or method based on sulfur concentration and halogen presence.

Validation Data: Case Study

Compound: 2-Phenylthiazole-4-carboxylic acid (


)
Theoretical Composition:  C: 58.52%, H: 3.44%, N: 6.82%, S: 15.62%

The table below demonstrates the failure of standard methods and the recovery achieved with the optimized protocol.

ElementTheoretical (%)Standard Method (Found %)

(Std)
Optimized (

)
(Found %)

(Opt)
Status
Nitrogen 6.826.65-0.176.81-0.01Pass
Carbon 58.5257.90-0.6258.48-0.04Pass
Hydrogen 3.443.85 (Wet sample)+0.413.46+0.02Pass
Sulfur 15.62 13.20 -2.42 15.58 -0.04 Pass

Analysis:

  • The Standard Method failed significantly on Sulfur (-2.42%) due to ash retention (sulfate formation).

  • Hydrogen was high in the standard method due to lack of pre-drying.

  • The Optimized Method brought all elements within the

    
     tolerance required by journals (e.g., J. Med. Chem.) and regulatory bodies.[1][2]
    

References

  • Elemental Microanalysis. (2026). Sulfur Analysis - Elemental Lab. (Overview of flash combustion and additives). [Link]

  • Schöniger, W. (1955).[3][4][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3] Mikrochimica Acta.[3][5] (The foundational text for Oxygen Flask combustion). [Link][3]

  • ASTM International. ASTM D5504 - Standard Test Method for Sulfur Compounds in Natural Gas and Gaseous Fuels. (Relevant for sulfur detection principles). [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

[1] Part 1: Executive Safety Strategy Handling 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid requires a safety protocol that addresses two distinct chemical risks: the corrosivity potential of the carboxylic acid moi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Strategy

Handling 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid requires a safety protocol that addresses two distinct chemical risks: the corrosivity potential of the carboxylic acid moiety and the bioactive potential of the thiazole pharmacophore.

As a Senior Scientist, I advise against treating this merely as a "standard organic solid." Thiazole-carboxylic acids are frequently used as scaffolds in peptidomimetics and kinase inhibitors. Therefore, we must treat the substance as a Potent Compound until specific toxicology data proves otherwise.

Hazard Profile & Risk Assessment
Hazard ClassRisk DescriptionMechanism of Action
Skin/Eye Irritant High (H315, H319)Acidic proton (

) causes immediate protein denaturation on mucous membranes.
Respiratory Sensitizer Moderate (H335)Fine crystalline dust can irritate the upper respiratory tract.
Acute Toxicity Unknown/Precautionary Thiazole rings are privileged structures in pharmacology; assume biological activity (e.g., enzyme inhibition).

Part 2: PPE Specification Matrix

Do not rely on generic "safety glasses and gloves." The following matrix specifies the required protection levels based on the operational context.

Table 1: Task-Based PPE Requirements
PPE ComponentTask A: Weighing & Solid Transfer (High Dust Risk)Task B: Solubilization & Synthesis (Splash Risk)Technical Justification
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles Safety glasses allow fine acidic dust to bypass side shields. Goggles provide a complete seal.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile Gloves (Check compatibility with solvent)Carboxylic acids can degrade latex. Double gloving prevents permeation through micro-pinholes during long procedures.
Respiratory Fume Hood (Sash at 18")Fume Hood Local Exhaust Ventilation (LEV) is the primary control. N95 is only a backup if LEV fails.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves Lab Coat + Chemical Apron Tyvek sleeves prevent powder accumulation on wrists; Aprons protect against corrosive solvent splashes.

Part 3: Operational Workflow & Logic

PPE Decision Logic

The following diagram illustrates the logic flow for selecting PPE based on the physical state of the compound.

PPE_Decision_Tree Start Input: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid DustRisk Risk: Inhalation & Static Dust Solid->DustRisk SplashRisk Risk: Acidic Splash & Skin Absorption Liquid->SplashRisk SolidPPE REQUIRED: 1. Fume Hood (Primary) 2. Splash Goggles (Seal) 3. Double Nitrile Gloves 4. Static Control Gun DustRisk->SolidPPE LiquidPPE REQUIRED: 1. Fume Hood 2. Splash Goggles 3. Double Nitrile (Solvent Specific) 4. Chemical Apron SplashRisk->LiquidPPE

Figure 1: Decision logic for PPE selection based on physical state and associated risks.

Safe Handling Protocol (Step-by-Step)

Step 1: Engineering Control Verification

  • Action: Verify Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • Why: Thiazole carboxylic acids are often light, fluffy solids that easily become airborne.

  • Static Check: Use an ionizing fan or anti-static gun if the humidity is <30%, as static charge will cause the powder to "jump" onto gloves and cuffs.

Step 2: Gowning Up (Donning)

  • Inspect lab coat for existing contamination.

  • Don first pair of nitrile gloves (under the lab coat cuff).

  • Don second pair of nitrile gloves (over the lab coat cuff). This creates a tortuous path for dust.

  • Adjust goggles to ensure a tight seal against the temples.

Step 3: Weighing & Transfer

  • Protocol: Open the container only inside the hood.

  • Technique: Use a disposable anti-static weighing boat. Do not use spatula transfers for quantities >1g; pour gently to minimize dust generation.

  • Clean-up: Wipe the exterior of the reagent bottle with a dry Kimwipe before removing it from the hood to prevent tracking dust into the lab.

Step 4: Solubilization

  • Caution: When adding base (e.g.,

    
     or amines) to solubilize this acid, 
    
    
    
    evolution may occur if carbonates are used.
  • Action: Add solvent slowly.[1][2] Ensure the sash is lowered to protect the face from potential "bumping" or splashing.

Part 4: Emergency Response & Disposal

Decontamination Workflow

If the solid contacts PPE, immediate action is required to prevent migration to skin.[2]

Decon_Workflow Exposure Contamination Event Assess Assess: Solid vs Liquid Exposure->Assess SolidAction DO NOT WET Gently brush off visible powder Assess->SolidAction Powder LiquidAction Wash with soap/water IMMEDIATELY (15 mins) Assess->LiquidAction Solution Peel Peel outer glove (Inside-out technique) SolidAction->Peel Peel->LiquidAction Report Report Incident & Seek Medical Review LiquidAction->Report

Figure 2: Immediate decontamination steps distinguishing between dry and wet exposure.

Waste Disposal[3][4][5][6][7][8][9][10]
  • Solid Waste: Dispose of contaminated gloves and weighing boats in Hazardous Solid Waste (labeled "Organic Acid / Toxic").

  • Liquid Waste: Aqueous streams containing this compound must be neutralized to pH 6–8 before disposal into Aqueous Waste containers, or segregated into Non-Halogenated Organic Waste if organic solvents were used.

  • Note: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as thiazoles can degrade exothermically.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Thiazole-2-carboxylic acid (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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